molecular formula C8H8Cl2N2 B1524241 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride CAS No. 864361-78-4

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Cat. No.: B1524241
CAS No.: 864361-78-4
M. Wt: 203.07 g/mol
InChI Key: KZGKFQGZLTWQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2N2 and its molecular weight is 203.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-chloro-3-methylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c1-5-7(11)3-2-6(4-10)8(5)9;/h2-3H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGKFQGZLTWQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696076
Record name 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864361-78-4
Record name 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and handling guidelines for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS No: 864361-78-4). As a substituted benzonitrile, this compound represents a potentially valuable building block for medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support its application in a laboratory setting. We will delve into its chemical identity, methods for assessing its purity and structure, and critical safety protocols.

Chemical Identity and Structural Features

This compound is a bifunctional organic compound featuring an aniline core substituted with chloro, methyl, and nitrile groups. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. Understanding its precise chemical identity is the foundation for all subsequent experimental work.

The key structural attributes—an electron-donating amino group, an electron-withdrawing nitrile group, and sterically influencing methyl and chloro substituents—dictate its reactivity, polarity, and spectroscopic signature. These features make it a versatile intermediate for introducing a substituted cyanophenyl moiety in complex molecule synthesis.

Table 1: Chemical Identifiers and Computed Properties

Identifier Value Source
CAS Number 864361-78-4 [1][2]
Molecular Formula C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂) [1][2]
Molecular Weight 203.07 g/mol [1]
InChIKey KZGKFQGZLTWQKZ-UHFFFAOYSA-N [2]
Appearance Solid [3]
Topological Polar Surface Area 49.8 Ų [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 2 [1]

| Covalently-Bonded Unit Count | 2 |[1] |

Core Physicochemical Characterization

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. Here, we outline the protocols for determining fundamental characteristics.

Solubility Assessment

Expert Insight: Solubility is a critical parameter, especially in drug discovery, as it directly impacts bioavailability and formulation feasibility. A kinetic solubility assay is a high-throughput method to quickly assess a compound's solubility profile across physiologically relevant and common laboratory solvents. The hydrochloride salt is expected to exhibit higher aqueous solubility than its free base due to the ionization of the amino group.

Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl) into the wells of a 96-well UV-transparent microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%. This step should be performed rapidly to induce kinetic precipitation.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature, protected from light.

  • Analysis: Measure the absorbance of each well using a plate reader at the compound's λ_max. The solubility is determined by comparing the absorbance of the test wells to a standard curve prepared in a solvent where the compound is freely soluble (e.g., 50:50 Acetonitrile:Water). Wells with visible precipitation indicate insolubility at that concentration.

Thermal Properties (Melting Point)

Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • Use an inert nitrogen gas purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Analytical Characterization for Structure and Purity

Confirming the structure and assessing the purity of a compound are non-negotiable steps in research and development. A multi-technique approach ensures the highest level of confidence.

cluster_0 Overall Analytical Workflow cluster_1 Structural Elucidation Techniques Sample Sample Purity Purity Assessment (HPLC) Sample->Purity Confirmation Structural Confirmation Purity->Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Confirmation->NMR MS Mass Spectrometry (HRMS) Confirmation->MS IR IR Spectroscopy Confirmation->IR

Caption: Integrated workflow for compound analysis.

Chromatographic Purity (RP-HPLC)

Expert Insight: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. A gradient elution method is crucial for separating the main compound from potential impurities that may have significantly different polarities. UV detection is suitable due to the aromatic nature of the benzonitrile core.

Protocol: Purity Determination by RP-HPLC-UV

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution (dissolved in 50:50 Water:Acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

prep Sample Preparation (1 mg/mL) inj Autosampler Injection (10 µL) prep->inj col C18 Reverse-Phase Column inj->col pump HPLC Pump (Gradient Elution) pump->inj det UV Detector (254 nm) col->det data Data Acquisition & Analysis (Chromatogram) det->data

Caption: Standard experimental workflow for RP-HPLC analysis.

Structural Elucidation

Expert Insight: While purity is essential, confirming the chemical structure is equally critical. A combination of NMR, MS, and IR spectroscopy provides orthogonal data points that, when combined, leave no ambiguity about the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons (likely doublets), a singlet for the methyl group (around 2.2-2.5 ppm), and a broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O. The hydrochloride salt may cause the amine protons to appear further downfield.

    • ¹³C NMR: The spectrum should reveal eight distinct carbon signals: four quaternary carbons (including the C-Cl, C-CH₃, C-NH₂, and C-CN), two aromatic CH carbons, the nitrile carbon (typically >115 ppm), and the methyl carbon (typically 15-25 ppm).

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should be within 5 ppm of the theoretical mass (202.0065 for the protonated free base, C₈H₈ClN₂⁺).[1] The presence of two chlorine atoms in the hydrochloride salt will produce a characteristic isotopic pattern (M, M+2, M+4 with ~9:6:1 ratio) that is invaluable for confirmation.

  • Infrared (IR) Spectroscopy:

    • This technique confirms the presence of key functional groups. Expect to see characteristic absorption bands:

      • ~2220-2240 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

      • ~3300-3500 cm⁻¹: Two distinct bands for the primary amine (N-H) symmetric and asymmetric stretches.

      • ~1600-1650 cm⁻¹: Aromatic C=C bending vibrations.

      • ~700-850 cm⁻¹: C-Cl stretching vibration.

Conceptual Synthesis Pathway

Expert Insight: Understanding the synthetic origin of a compound provides context for potential impurities. A plausible synthesis of 4-Amino-2-chloro-3-methylbenzonitrile could start from 2-chloro-3-methylaniline. The key transformations would involve protecting the amine, introducing the nitrile group (often via a Sandmeyer reaction on a diazonium salt derived from an initial amino group or by direct cyanation of a halogenated precursor), and subsequent manipulation of functional groups.

start 2-Chloro-3-methylaniline step1 Nitration start->step1 intermediate1 4-Nitro Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Diamino Intermediate step2->intermediate2 step3 Sandmeyer Reaction (Diazotization & Cyanation) intermediate2->step3 product_base 4-Amino-2-chloro- 3-methylbenzonitrile step3->product_base step4 Acidification (HCl) product_base->step4 product_hcl Final Hydrochloride Salt step4->product_hcl

Caption: A plausible synthetic route for the target compound.

Safety, Handling, and Storage

Expert Insight: Proper handling and storage are paramount for laboratory safety and maintaining compound integrity. The information is derived from safety data sheets (SDS) of the compound and structurally related analogs.[4][5]

Table 2: GHS Hazard Summary

Hazard Class Statement Source
Acute Toxicity, Oral Harmful or Toxic if swallowed [4][5]
Acute Toxicity, Dermal Harmful or Toxic in contact with skin [4]
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation

| Specific Target Organ Toxicity | May cause respiratory irritation | |

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Avoid all skin contact.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage:
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent moisture ingress.

  • Store locked up, away from incompatible materials.[4] Recommended long-term storage is often at 2-8°C.[2]

Disposal:
  • Dispose of the compound and its container at an approved waste disposal facility in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a chemical intermediate with a well-defined structure and predictable physicochemical properties based on its functional groups. This guide provides the necessary framework for its confident use in a research setting, outlining robust protocols for characterization and ensuring safe handling practices. The combination of chromatographic and spectroscopic techniques described herein constitutes a self-validating system for confirming the identity, purity, and quality of this compound, enabling its successful application in advanced chemical synthesis.

References

A Technical Guide to the Structural Analysis and Confirmation of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural analysis and confirmation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a substituted aromatic nitrile of interest to researchers in medicinal chemistry and materials science. The core principle of this guide is the application of an integrated, multi-technique spectroscopic approach, ensuring a self-validating system for structural elucidation. We detail the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we discuss the role of Single-Crystal X-ray Crystallography as the definitive method for absolute structure determination. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Confirmation

4-Amino-2-chloro-3-methylbenzonitrile is a substituted benzonitrile, a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The hydrochloride salt form is often utilized to improve solubility and stability. Given its potential as a key intermediate, the absolute and unambiguous confirmation of its molecular structure is paramount. Any structural ambiguity—such as incorrect substituent placement on the aromatic ring—can lead to significant deviations in chemical reactivity, biological activity, and safety profiles.

This guide moves beyond a simple listing of analytical techniques. It presents a logical, self-validating workflow designed to provide an irrefutable structural proof. The convergence of data from orthogonal analytical methods—each probing different aspects of the molecule's constitution—forms the foundation of modern chemical structure validation.[2][3]

Molecular Overview and Key Properties

The first step in any analytical endeavor is to understand the target molecule's basic properties. These characteristics, derived from its putative structure, inform the selection of appropriate analytical techniques and experimental parameters.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Chemical and Physical Properties

Property Value Source
Molecular Formula C₈H₈Cl₂N₂ [4][5]
Molecular Weight 203.07 g/mol [5]
Monoisotopic Mass 202.006454 Da [5]
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 2 [5]

| Topological Polar Surface Area | 49.8 Ų |[5] |

The Integrated Spectroscopic Workflow: A Strategy of Convergence

No single analytical technique can provide absolute structural proof. An effective validation strategy relies on the integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with high confidence. This workflow is designed to be self-validating; for example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of atoms observed in NMR and IR spectroscopy.

Analytical_Workflow substance Test Substance: 4-Amino-2-chloro-3- methylbenzonitrile HCl ms Mass Spectrometry (MS) substance->ms Analysis nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Analysis ir Infrared (IR) Spectroscopy substance->ir Analysis xray X-ray Crystallography (Optional Gold Standard) substance->xray Analysis data_integration Data Integration & Synthesis ms->data_integration Molecular Weight Isotopic Pattern nmr->data_integration Connectivity C/H Framework ir->data_integration Functional Groups xray->data_integration 3D Atomic Arrangement confirmation Unambiguous Structural Confirmation data_integration->confirmation Convergent Evidence

Caption: Integrated workflow for spectroscopic analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, one can deduce the precise connectivity of atoms.[6]

Proton (¹H) NMR Spectroscopy
  • Principle & Causality: ¹H NMR probes the chemical environment of hydrogen atoms. The position of a signal (chemical shift) is dictated by the electron density around the proton. Protons on an aromatic ring are deshielded and appear downfield, while protons on an alkyl group are more shielded and appear upfield. The splitting of a signal (multiplicity) reveals the number of neighboring protons, providing direct evidence of connectivity.

  • Expected Spectral Features:

    • Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.0 ppm). Given the substitution pattern, we anticipate two doublets, each integrating to 1H. The coupling constant between them (J-coupling) should be consistent with ortho-coupling (~7-9 Hz).

    • Amino (NH₃⁺) Protons: Due to the hydrochloride salt form, the amino group will be protonated. This will likely appear as a broad singlet, integrating to 3H. Its chemical shift can be variable and is dependent on solvent and concentration.

    • Methyl (CH₃) Protons: A sharp singlet integrating to 3H is expected for the methyl group, typically in the range of 2.0-2.5 ppm.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amino group.

    • Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer.

    • Standard Parameters: Utilize a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.[7]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-¹³ (¹³C) NMR Spectroscopy
  • Principle & Causality: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The nitrile carbon is characteristically deshielded and appears far downfield, while aromatic carbons appear in the mid-range, and aliphatic carbons are upfield.[8]

  • Expected Spectral Features:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the electron-withdrawing nitrile and chlorine groups will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.

    • Nitrile Carbon (C≡N): A low-intensity signal is expected in the range of 115-125 ppm.[7]

    • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around 15-25 ppm.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

    • Data Acquisition: Acquire a proton-decoupled spectrum.

    • Standard Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is typically used to ensure proper quantitation, especially for carbons without attached protons like the nitrile carbon.[7]

Table 2: Summary of Predicted NMR Spectral Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H ~7.0-7.8 Doublet 1H Aromatic C-H
¹H ~6.8-7.5 Doublet 1H Aromatic C-H
¹H Broad Singlet 3H -NH₃⁺
¹H ~2.2-2.5 Singlet 3H -CH₃
¹³C ~110-150 6 signals - Aromatic Carbons
¹³C ~115-125 1 signal - -C≡N

| ¹³C | ~15-25 | 1 signal | - | -CH₃ |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its molecular formula.[1]

  • Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected. High-resolution mass spectrometry (HRMS) can measure m/z to several decimal places, allowing for the unambiguous determination of the elemental composition. A key feature for this molecule is the presence of chlorine, which has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak (M+2) at two mass units higher than the main peak, with roughly one-third the intensity. This pattern is a powerful diagnostic tool.

  • Expected Spectral Features:

    • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₇ClN₂).

    • Isotopic Pattern: A prominent M+2 peak with an intensity of approximately 33% of the M+ peak, confirming the presence of a single chlorine atom.

  • Experimental Protocol (GC-MS with Electron Ionization):

    • Sample Preparation: Prepare a dilute solution of the compound (after neutralization of the HCl salt if necessary) in a volatile organic solvent like dichloromethane or methanol.

    • Instrumentation: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[9] The GC will separate the analyte from any potential impurities before it enters the mass spectrometer.

    • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust, high-energy technique that typically produces a clear molecular ion and a rich fragmentation pattern that can provide further structural information.

    • Analysis: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7]

  • Principle & Causality: Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are characteristic of specific functional groups.

  • Expected Spectral Features:

    • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.[10]

    • N-H Stretch: For the protonated amine (NH₃⁺), broad and strong absorptions are expected in the region of 2500-3200 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[10]

    • C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.[10]

    • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretch.

  • Experimental Protocol (KBr Pellet Method):

    • Sample Preparation: Mix approximately 1-2 mg of the dry compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.[1]

    • Grinding: Finely grind the mixture in an agate mortar and pestle until it is a homogenous, fine powder.

    • Pressing: Compress the powder into a thin, transparent pellet using a hydraulic press.[1]

    • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
~2220-2240 Stretch Nitrile (C≡N)
~2500-3200 Stretch (Broad) Ammonium (N-H)
>3000 Stretch Aromatic C-H
<3000 Stretch Aliphatic C-H
~1450-1600 Stretch Aromatic C=C

| ~600-800 | Stretch | C-Cl |

Single-Crystal X-ray Crystallography: The Definitive Proof

When an unambiguous, three-dimensional structure is required, Single-Crystal X-ray Crystallography is the gold standard.[11] It provides the precise spatial coordinates of every atom in the crystal lattice, directly revealing connectivity, stereochemistry, and bond lengths/angles.

  • Principle & Causality: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern based on the regular arrangement of atoms in the crystal lattice.[12][13] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.

  • Experimental Workflow:

    • Crystallization: This is often the most challenging step. A suitable single crystal (typically >0.1 mm in all dimensions) must be grown.[13][14] This is achieved by slowly precipitating the compound from a supersaturated solution using techniques like slow evaporation or vapor diffusion.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument rotates the crystal while recording the diffraction pattern.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built and refined to best fit the experimental data.[13] The final output is a complete 3D model of the molecule.

While powerful, this technique is contingent on the ability to grow high-quality single crystals, which is not always feasible.[15]

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of corroborating data from orthogonal analytical techniques.

Confirmation_Logic structure Confirmed Structure: 4-Amino-2-chloro-3- methylbenzonitrile HCl ms_data MS Data: Correct Molecular Weight & Cl Isotope Pattern ms_data->structure Confirms Molecular Formula nmr_data NMR Data: Correct number of H & C signals Confirms H-H connectivity (Aromatic ortho-coupling) nmr_data->structure Confirms Atomic Connectivity & Isomer ir_data IR Data: Presence of C≡N, N-H, C-Cl, and Aromatic C=C functional groups ir_data->structure Confirms Functional Groups

Caption: Logical flow of how spectroscopic data confirms the final structure.

Mass spectrometry validates the elemental composition and the presence of chlorine. Infrared spectroscopy confirms the presence of the key nitrile, amino, and aromatic functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the specific substitution pattern on the benzene ring and distinguishing it from other possible isomers. The convergence of these independent lines of evidence provides a robust, self-validating, and unambiguous confirmation of the molecular structure. For absolute proof in the solid state, these techniques should be complemented by Single-Crystal X-ray Crystallography.

References

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Data Points to a Predictive Framework

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely an exercise in data collection; it is the cornerstone of rational process development, formulation design, and ultimately, therapeutic success. This guide addresses the solubility profile of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a substituted aminobenzonitrile that serves as a valuable building block in medicinal chemistry.

Rather than presenting a static list of solubility values, this document provides a comprehensive framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. We will delve into the physicochemical properties that govern its behavior, outline the thermodynamic principles of dissolution, and provide robust, field-proven protocols that constitute a self-validating system for generating reliable data. This approach is designed to empower you, the scientist, to move beyond simple data points and develop a predictive, mechanistic understanding of the molecule's behavior in a diverse range of solvent environments.

Physicochemical Characterization: The Molecular Blueprint

The solubility of a compound is intrinsically linked to its molecular structure and associated physical properties. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

  • Aromatic Ring: Provides a hydrophobic backbone.

  • Amino Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form (-NH₃⁺). This ionic center is the primary driver of aqueous solubility and is capable of strong hydrogen bonding.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.

  • Methyl Group (-CH₃): A small, nonpolar group that slightly increases lipophilicity.

  • Nitrile Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

  • Hydrochloride Salt: The formation of a salt with hydrochloric acid dramatically increases the polarity and aqueous solubility of the parent amine by introducing an ionic character.[1]

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 4-Amino-2-chloro-3-methylbenzonitrile and its Hydrochloride Salt

PropertyValue (Hydrochloride Salt)Value (Free Base)Source/Note
IUPAC Name 4-amino-2-chloro-3-methylbenzonitrile;hydrochloride4-amino-2-chloro-3-methylbenzonitrile-
CAS Number 864361-78-4573768-09-9[2][3]
Molecular Formula C₈H₈Cl₂N₂C₈H₇ClN₂[2][3]
Molecular Weight 203.07 g/mol 166.61 g/mol [2][3]
Appearance Solid (Predicted)Solid[4]
logP (Octanol/Water) N/A (Estimated lower than free base)2.10 (Calculated for isomer)[5]
Water Solubility High (Predicted)log₁₀(S) = -2.62 (Calculated for isomer)[5]
Hydrogen Bond Donors 22[2]
Hydrogen Bond Acceptors 22[2]

The Theoretical Basis of Solubility

Thermodynamics of Dissolution: An Energetic Tug-of-War

The dissolution of a crystalline salt like this compound is governed by a balance of two key energetic factors:

  • Lattice Energy (ΔH_lattice): The energy required to break apart the ionic crystal lattice, separating the protonated aminobenzonitrile cations from the chloride anions. This is an endothermic process (requires energy).

  • Solvation Energy (ΔH_solvation): The energy released when the separated ions are stabilized by interactions with solvent molecules. In water, this is specifically called hydration energy. This is an exothermic process (releases energy).

The overall enthalpy of solution (ΔH_solution) is the sum of these two terms. ΔH_solution = ΔH_lattice + ΔH_solvation

For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

G cluster_0 Crystalline Solid State cluster_1 Gaseous Ion State cluster_2 Solvated (Aqueous) State Solid C₈H₈Cl₂N₂ (crystal) Ions C₈H₇N₂Cl-NH₃⁺ (g) + Cl⁻ (g) Solid->Ions + Lattice Energy (Endothermic) Solution C₈H₇N₂Cl-NH₃⁺ (aq) + Cl⁻ (aq) Solid->Solution = Enthalpy of Solution (ΔH_solution) Ions->Solution + Solvation Energy (Exothermic)

Caption: Thermodynamic cycle for the dissolution of an ionic salt.

The "Like Dissolves Like" Principle

This principle is a practical guide based on intermolecular forces. Solvents are more likely to dissolve solutes that have similar polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They will effectively solvate the protonated amine (-NH₃⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions and hydrogen bonding. Therefore, high solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors but not donors. They can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Moderate to good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and cannot effectively solvate charged ions. The energy required to break the crystal lattice is not compensated by solvation energy. Consequently, the compound is expected to be poorly soluble or insoluble in these solvents.

The Critical Influence of pH on Aqueous Solubility

As a hydrochloride salt of a primary amine, the aqueous solubility of the compound is highly dependent on pH. The relevant equilibrium is:

R-NH₃⁺ (soluble) ⇌ R-NH₂ (less soluble) + H⁺

According to the Henderson-Hasselbalch equation, the ratio of the protonated (salt) form to the unprotonated (free base) form is dictated by the solution's pH and the pKa of the conjugate acid (R-NH₃⁺).

  • At low pH (pH < pKa): The equilibrium shifts to the left. The compound exists predominantly as the protonated, highly soluble cation (R-NH₃⁺).

  • At high pH (pH > pKa): The equilibrium shifts to the right. The protonated amine is deprotonated to form the neutral free base (R-NH₂), which is significantly less polar and will have much lower aqueous solubility. This can lead to precipitation if the concentration exceeds the solubility of the free base.

Therefore, when determining aqueous solubility, it is crucial to measure it across a physiologically and industrially relevant pH range, as mandated by regulatory guidelines like the ICH M9.[6][7]

A Practical Framework for Solubility Determination

The following workflow provides a systematic and robust approach to characterizing the solubility profile of a new chemical entity.

G A 1. Compound Characterization (Purity, Identity, Solid Form) B 2. Develop & Validate Quantification Method (e.g., HPLC) A->B C 3. Preliminary Solubility Test (Estimate required excess solid) B->C D 4. Execute Shake-Flask Protocol (Multiple Solvents, Temp Control) C->D E 5. Sample Collection & Separation (Centrifugation / Filtration) D->E F 6. Quantify Solute Concentration (Using validated HPLC method) E->F G 7. Data Analysis & Reporting (Calculate mg/mL, Molarity) F->G H 8. Interpretation & Application (Solvent Selection, Process Design) G->H

Caption: Experimental workflow for determining a compound's solubility profile.

Protocol: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This protocol is considered the "gold standard" for determining thermodynamic (equilibrium) solubility and is aligned with international regulatory guidelines.[7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

  • This compound (verify purity >98%)

  • Selected solvents (HPLC grade)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A preliminary test with a small amount can help estimate the required excess.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. For thermodynamic solubility, it is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid artificially high results.

    • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Method B (Filtration): Withdraw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. Self-Validation Check: Ensure the filter material does not adsorb the compound by running a known concentration standard through it and re-analyzing.

  • Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Perform the experiment in triplicate for each solvent to ensure reproducibility.[8]

Protocol: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To accurately quantify the concentration of the dissolved compound in the samples generated from the shake-flask experiment.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Chromatographic Conditions (Example Method):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Calibration Curve: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for accurate quantification.

  • Sample Analysis: Inject the diluted samples from the solubility experiment.

  • Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Apply the dilution factor to calculate the final solubility in the original solvent.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. This table serves as a hypothesis to be confirmed by the experimental work outlined above.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (pH < 7), Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding with the -NH₃⁺ and Cl⁻ ions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighHigh polarity effectively solvates the cation, but solvation of the anion is less efficient than in protic solvents.
Polar Aprotic AcetonitrileModerateLess polar than DMSO/DMF, resulting in reduced solvating power for ionic species.
Less Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Low to Very LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Nonpolar Toluene, Heptane, HexaneInsolubleNo effective mechanism to solvate the ions and overcome the strong electrostatic forces in the crystal lattice.
Interpreting and Applying Your Results:
  • For Synthesis: If the compound is a product, a solvent with low solubility (e.g., Toluene, Heptane) could be an effective anti-solvent for crystallization, while a solvent of moderate solubility at high temperature and low solubility at room temperature (e.g., Ethanol/Water mixture) would be ideal for recrystallization.

  • For Formulation (Aqueous): The pH-solubility profile is paramount. The data will define the pH range in which the drug can be formulated as a stable solution at the desired concentration.

  • For Chromatography: The solubility data helps in selecting an appropriate solvent to dissolve the sample for injection and informs the choice of mobile phase components for purification.

Conclusion

The solubility profile of this compound is dictated by a complex interplay between its ionic salt nature, the specific functional groups on its aromatic ring, and the properties of the solvent. As a hydrochloride salt, it is predicted to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in polar aprotic and nonpolar organic solvents. The aqueous solubility is expected to be highly pH-dependent, a critical factor for any development work.

This guide has provided the essential theoretical background and, more importantly, a robust, validated experimental framework for determining this profile. By systematically applying the shake-flask method coupled with a reliable analytical technique like HPLC, researchers can generate the high-quality, reproducible data needed to make informed decisions in chemical synthesis, process optimization, and pharmaceutical formulation.

References

A Researcher's Guide to Investigating the Potential Biological Activities of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. While direct biological data for this specific compound is not extensively documented, its structural features, particularly the aminobenzonitrile scaffold, suggest promising avenues for investigation in oncology and infectious diseases. This document synthesizes findings from structurally related compounds to build a strong rationale for targeted research, outlines detailed experimental protocols for validation, and proposes potential mechanisms of action. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and similar molecules.

Introduction: The Aminobenzonitrile Scaffold as a Privileged Structure in Drug Discovery

The benzonitrile moiety is a key structural component in a variety of biologically active compounds. The addition of an amino group, creating an aminobenzonitrile scaffold, significantly enhances the potential for diverse pharmacological activities. This scaffold serves as a versatile building block in medicinal chemistry, allowing for the synthesis of a wide array of derivatives with therapeutic applications.[1] Studies have demonstrated that compounds incorporating the 4-aminobenzonitrile core can exhibit potent cytotoxic effects against various cancer cell lines.[1] Furthermore, the strategic placement of functional groups on the aminobenzonitrile ring can profoundly influence its interaction with biological targets, leading to the development of targeted therapies such as kinase inhibitors.[2][3]

This compound (Figure 1) presents a unique substitution pattern with a chloro and a methyl group in addition to the amino and nitrile functionalities. These substitutions can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide will explore the two most probable biological activities for this compound based on structure-activity relationships (SAR) of similar molecules: anticancer and antimicrobial activities.

Figure 1: Chemical Structure of this compound

PropertyValue
Molecular FormulaC₈H₈Cl₂N₂
Molecular Weight203.07 g/mol
CAS Number864361-78-4

Data sourced from PubChem.[4]

Potential Anticancer Activity: A Focus on Kinase Inhibition

Abnormal signaling from protein tyrosine kinases (PTKs) is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The aminobenzonitrile scaffold has been successfully utilized in the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer and other malignancies.[5][6] The rationale for investigating this compound as a potential anticancer agent is rooted in the established success of related compounds in this therapeutic area.

Proposed Mechanism of Action: Targeting EGFR

We hypothesize that this compound, or its derivatives, could function as an EGFR inhibitor. The nitrogen atoms in the aminobenzonitrile scaffold can act as hydrogen bond acceptors, crucial for binding to the hinge region of kinases.[7] The substituted phenyl ring can be further modified to optimize interactions within the ATP-binding pocket of the enzyme. The chloro and methyl groups on the target compound may contribute to favorable binding interactions and selectivity.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates MAPK MAPK Pathway EGFR->MAPK Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Compound 4-Amino-2-chloro-3-methyl- benzonitrile hydrochloride (Potential Inhibitor) Compound->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Proposed mechanism of EGFR inhibition by the test compound.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The initial step in evaluating the anticancer potential is to assess the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Normal human cell line (e.g., HEK-293T) for selectivity assessment

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol: EGFR Kinase Inhibition Assay

To directly assess the inhibitory effect on EGFR, a biochemical kinase assay should be performed.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • This compound

  • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, EGFR, substrate, and ATP in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound followed by the EGFR solution.

  • Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of ADP produced) according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Experimental_Workflow_Anticancer Start Hypothesis: Potential Anticancer Activity MTT In Vitro Cytotoxicity Screening (MTT Assay) - Cancer Cell Lines - Normal Cell Line Start->MTT KinaseAssay Biochemical Kinase Assay (e.g., EGFR Inhibition) MTT->KinaseAssay If Cytotoxic Apoptosis Mechanism of Action Studies - Cell Cycle Analysis - Apoptosis Assays (Annexin V) KinaseAssay->Apoptosis If Active Inhibitor End Lead Candidate for Further Development Apoptosis->End

Caption: Workflow for investigating the anticancer potential.

Potential Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of novel antimicrobial agents.[8] Various heterocyclic compounds, including those derived from benzonitriles, have demonstrated significant antibacterial and antifungal activities.[8][9][10] The structural features of this compound, including the halogen and aromatic functionalities, suggest it may possess antimicrobial properties.

Proposed Mechanism of Action

The mechanism of action for antimicrobial benzonitrile derivatives can be diverse. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[10] Others may disrupt the bacterial cell membrane integrity. The specific mechanism for the target compound would need to be elucidated through further studies.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • Standard antimicrobial agents (e.g., Ampicillin for bacteria, Fluconazole for fungi) as positive controls

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on a comprehensive analysis of structurally related compounds, there is a strong scientific rationale to investigate its potential as both an anticancer and an antimicrobial agent. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these potential biological activities. Positive results from these initial in vitro studies would warrant further investigation into the mechanism of action, structure-activity relationship through the synthesis of derivatives, and in vivo efficacy studies. This foundational work is crucial for unlocking the therapeutic potential of this and other novel aminobenzonitrile-based compounds.

References

An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a substituted aminobenzonitrile—place it firmly within a class of compounds of high interest to medicinal chemists. This document, therefore, presents a plausible and scientifically grounded pathway for its synthesis and explores its rationale and applications within the broader context of drug discovery.

The Strategic Importance of the Aminobenzonitrile Scaffold in Medicinal Chemistry

Substituted benzonitriles are a cornerstone in modern medicinal chemistry. The nitrile group, with its unique electronic properties, serves as a versatile pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like ketones or hydroxyls, often leading to improved metabolic stability and pharmacokinetic profiles. The amino group, in turn, provides a crucial handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The strategic placement of chloro and methyl groups on the benzene ring further refines the molecule's properties. The chlorine atom can influence the electronic environment and provide a vector for halogen bonding, while the methyl group can enhance binding to hydrophobic pockets in target proteins. Consequently, this compound represents a valuable building block for creating novel therapeutic agents.

A Plausible and Detailed Synthesis of this compound

The following multi-step synthesis is a scientifically robust and plausible route to obtain this compound, based on well-established organic chemistry principles for the synthesis of analogous compounds.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Chloro-3-methylaniline B N-(2-chloro-3-methylphenyl)acetamide A->B Acetic anhydride, Pyridine C 4-Nitro-N-(2-chloro-3-methylphenyl)acetamide B->C HNO3, H2SO4 D 2-Chloro-3-methyl-4-nitroaniline C->D HCl, Ethanol, Reflux E 1-Bromo-2-chloro-3-methyl-4-nitrobenzene D->E NaNO2, HBr, CuBr F 2-Chloro-3-methyl-4-nitrobenzonitrile E->F CuCN, DMF G 4-Amino-2-chloro-3-methylbenzonitrile F->G SnCl2·2H2O, HCl H 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride G->H HCl in Ether Application cluster_0 Drug Synthesis Workflow A 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride B Pyrazolopyrimidine Core A->B Cyclization with a suitable pyrazole derivative C Hypothetical Kinase Inhibitor B->C Further functionalization (e.g., Suzuki coupling)

CAS number 864361-78-4 properties and literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436), a Selective B-Raf Inhibitor

Senior Application Scientist Note: The CAS number provided in the topic (864361-78-4) corresponds to 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride[1][2][3][4][][6], a potential synthetic intermediate. However, the broader context of a technical guide for researchers in drug development strongly suggests that the intended subject is the potent and selective B-Raf inhibitor, Dabrafenib (also known as GSK2118436 ), which is a key therapeutic agent. This guide will therefore focus on Dabrafenib.

Introduction

Dabrafenib (GSK2118436) is a highly potent and selective, orally bioavailable inhibitor of the B-Raf protein, a critical component of the MAPK/ERK signaling pathway.[7] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cell proliferation and survival in a significant portion of human cancers, most notably melanoma.[8] Dabrafenib is designed to selectively target these mutated B-Raf kinases, offering a tailored therapeutic approach.[7][9] This guide provides a comprehensive overview of Dabrafenib's properties, mechanism of action, and practical considerations for its use in a research setting.

Physicochemical and Handling Properties

Precise knowledge of a compound's properties is fundamental to reliable and reproducible experimental design. Dabrafenib is supplied as a lyophilized powder and requires specific handling for optimal performance.[9][10]

PropertyValueSource
CAS Number 1195765-45-7 (free base)[7][11]
Molecular Formula C23H20F3N5O2S2[10][11]
Molecular Weight 519.6 g/mol [10]
Purity >98%[10]
Solubility Soluble in DMSO (30 mg/ml), Ethanol (1 mg/ml with slight warming)[10][11]
Storage (Lyophilized) -20°C, desiccated, stable for 24 months[9][10]
Storage (In Solution) -20°C, use within 3 months. Aliquot to avoid freeze-thaw cycles.[9][10]

Mechanism of Action: Selective Inhibition of the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively binding to and inhibiting the activity of mutated B-Raf kinases, particularly B-RafV600E and B-RafV600K.[9] This inhibition is ATP-competitive and highly potent, with IC50 values in the low nanomolar range.[9][11] By blocking the aberrant B-Raf activity, Dabrafenib prevents the downstream phosphorylation and activation of MEK and ERK, two key kinases in the MAPK signaling cascade.[11] The ultimate consequence is the inhibition of cell proliferation and induction of apoptosis in tumor cells harboring these specific B-Raf mutations.[9][11] The selectivity of Dabrafenib for mutant B-Raf over wild-type B-Raf and C-Raf contributes to its therapeutic window.[9]

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal BRAF_mutant Mutant B-Raf (V600E/K) RAS->BRAF_mutant Activates MEK MEK1/2 BRAF_mutant->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibits Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Promotes

Caption: Inhibition of the MAPK signaling pathway by Dabrafenib.

Experimental Protocols

Preparation of Dabrafenib Stock Solution

To ensure accurate and consistent experimental results, proper preparation of Dabrafenib stock solutions is critical. The choice of solvent and storage conditions directly impacts the compound's stability and potency.

Methodology:

  • Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of lyophilized Dabrafenib powder in 962 µl of dimethyl sulfoxide (DMSO).[9][10]

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting: To prevent loss of potency due to repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9][10]

  • Storage: Store the aliquots at -20°C. Once in solution, Dabrafenib is stable for up to 3 months.[9][10]

In Vitro Cell Proliferation Assay

This protocol outlines a standard method to assess the anti-proliferative activity of Dabrafenib on cancer cell lines, particularly those with known BRAF mutation status.

Workflow:

Cell_Proliferation_Assay A 1. Cell Seeding (e.g., A375P B-RafV600E) B 2. Cell Adherence (24h incubation) A->B C 3. Dabrafenib Treatment (Serial Dilutions) B->C D 4. Incubation (72h) C->D E 5. Viability Assay (e.g., MTS/MTT) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

  • Cell Culture: Culture human melanoma cell lines, such as A375P (B-RafV600E), in appropriate media and conditions.[11]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Dabrafenib in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of Dabrafenib. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) value. Dabrafenib has shown IC50 values in the low nanomolar range for B-RafV600E mutant cell lines.[8]

In Vivo Antitumor Activity

Dabrafenib has demonstrated significant antitumor activity in preclinical xenograft models. In mice bearing B-RafV600E human melanoma tumors (e.g., A375P), oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[8] Notably, at higher doses, complete tumor regression was observed in a significant percentage of the treated animals, underscoring its potent in vivo efficacy.[8]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for B-Raf mutant cancers. Its high potency and selectivity, coupled with oral bioavailability, make it an invaluable tool for both basic research into MAPK signaling and clinical applications. A thorough understanding of its properties and mechanism of action, as detailed in this guide, is essential for its effective and appropriate use in the laboratory and beyond.

References

An In-depth Technical Guide to the Research Applications of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Osimertinib, also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that represents a paradigm shift in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Developed through a structure-guided discovery program, osimertinib was engineered to selectively target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and, crucially, the T790M resistance mutation that frequently arises after treatment with first- and second-generation EGFR TKIs.[1][3][4] This guide provides an in-depth technical overview of osimertinib's mechanism of action, its core applications in cancer research and drug development, validated experimental protocols for its characterization, and a discussion of emerging resistance mechanisms.

Introduction to Osimertinib: A Third-Generation EGFR TKI

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of NSCLC patients, ushering in the era of precision medicine.[3] However, the efficacy of initial EGFR inhibitors like gefitinib and erlotinib was consistently limited by the development of acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][5][6]

The T790M mutation confers resistance not by sterically hindering drug binding, as initially thought, but by increasing the affinity of the EGFR kinase domain for ATP to wild-type levels, thereby reducing the potency of ATP-competitive inhibitors.[5][6][7] Osimertinib was designed to overcome this challenge. It is a mono-anilino-pyrimidine compound that forms a covalent bond with the Cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[8][9] This irreversible binding allows it to potently inhibit EGFR phosphorylation even in T790M mutant cell lines, while demonstrating approximately 200-fold greater potency against the L858R/T790M mutant than wild-type EGFR, thus sparing it and reducing off-target side effects.[3][9]

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

Osimertinib's primary mechanism is the covalent and irreversible inhibition of mutant EGFR kinase activity.[8] This targeted action blocks the ATP-dependent autophosphorylation of the receptor, thereby shutting down downstream pro-survival and proliferative signaling cascades.[8][10] The two principal pathways inhibited are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell division and differentiation.[1][10]

  • PI3K/AKT/mTOR Pathway: A key mediator of cell survival, growth, and metabolism.[1][10]

By disrupting these signals, osimertinib effectively suppresses the uncontrolled growth and survival of cancer cells that are dependent on mutant EGFR signaling.[2]

Osimertinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, Ex19del, T790M) RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Osimertinib Osimertinib (AZD9291) Osimertinib->EGFR Covalent Bond (C797) Irreversible Inhibition ATP ATP ATP->EGFR Binding Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Viability_Assay_Workflow start Start step1 1. Seed Cells (e.g., H1975) in 96-well plate start->step1 step2 2. Incubate 24h for cell attachment step1->step2 step3 3. Prepare Osimertinib serial dilutions (include DMSO control) step2->step3 step4 4. Treat cells with drug dilutions step3->step4 step5 5. Incubate 72h step4->step5 step6 6. Add MTS/CCK-8 Reagent step5->step6 step7 7. Incubate 1-4h step6->step7 step8 8. Read Absorbance (490 nm) step7->step8 step9 9. Analyze Data (Normalize to control, fit curve) step8->step9 end End: Determine IC50 step9->end

References

Methodological & Application

Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery programs. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction

4-Amino-2-chloro-3-methylbenzonitrile is a substituted aromatic compound whose structural motif is of significant interest in the development of novel therapeutics. The presence of multiple functional groups—an amine, a chloro substituent, a methyl group, and a nitrile—offers several points for further chemical modification, making it a versatile intermediate for constructing complex molecular architectures. This guide outlines a robust, four-step synthetic pathway commencing from the commercially available 2-chloro-3-methylaniline. The described methodology is based on well-established chemical transformations, with an emphasis on explaining the rationale behind the chosen reagents and reaction conditions to ensure both successful synthesis and a thorough understanding of the underlying chemical principles.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence:

  • Nitration: Electrophilic aromatic substitution on the starting material, 2-chloro-3-methylaniline, to introduce a nitro group.

  • Sandmeyer Cyanation: Conversion of the amino group to a diazonium salt, followed by displacement with a cyanide nucleophile.

  • Nitro Reduction: Selective reduction of the nitro group to a primary amine.

  • Salt Formation: Conversion of the final aminobenzonitrile product to its hydrochloride salt to improve stability and handling.

Synthesis_Pathway A 2-Chloro-3-methylaniline B 2-Chloro-3-methyl-4-nitroaniline A->B Nitration (HNO3, H2SO4) C 2-Chloro-3-methyl-4-nitrobenzonitrile B->C Sandmeyer Reaction 1. NaNO2, HCl 2. CuCN, KCN D 4-Amino-2-chloro-3-methylbenzonitrile C->D Reduction (SnCl2·2H2O, HCl) E 4-Amino-2-chloro-3-methylbenzonitrile HCl D->E Salt Formation (HCl in Ether)

Caption: Proposed synthetic route for this compound.

Safety Precautions

This protocol involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood.

  • Hazardous Reagents:

    • Concentrated Acids (Sulfuric and Nitric Acid): Highly corrosive. Handle with extreme care.

    • Sodium Nitrite: Oxidizer and toxic.

    • Copper(I) Cyanide and Potassium Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. In case of contact, seek immediate medical attention. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

    • Tin(II) Chloride: Irritant.

    • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methyl-4-nitroaniline

Rationale: The nitration of 2-chloro-3-methylaniline is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. The amino group is a powerful activating ortho-, para-director. The methyl and chloro groups are also ortho-, para-directors. The cumulative effect of these groups strongly favors the introduction of the nitro group at the position para to the amino group (C4), which is also ortho to the chloro group.[4][5] Acetic anhydride is used to first protect the amine as an acetanilide to prevent oxidation by nitric acid and to moderate its activating effect, leading to a cleaner reaction. The acetyl group is then removed by acid hydrolysis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-methylaniline141.6010.0 g0.0706
Acetic Anhydride102.098.0 mL (8.65 g)0.0847
Glacial Acetic Acid60.0550 mL-
Concentrated Sulfuric Acid98.0820 mL-
Concentrated Nitric Acid63.015.0 mL-
Ethanol46.07As needed-
Deionized Water18.02As needed-
Sodium Bicarbonate84.01As needed-

Procedure:

  • Acetylation: In a 250 mL round-bottom flask, dissolve 2-chloro-3-methylaniline (10.0 g, 0.0706 mol) in glacial acetic acid (30 mL). To this solution, add acetic anhydride (8.0 mL, 0.0847 mol) dropwise with stirring. Heat the mixture at 50°C for 30 minutes.

  • Nitration: Cool the reaction mixture to room temperature and then place it in an ice-water bath. Slowly add concentrated sulfuric acid (20 mL) while keeping the temperature below 20°C. In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (5.0 mL) in an ice bath. Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • Reaction and Work-up: After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. The N-acetylated nitro compound will precipitate.

  • Hydrolysis: Collect the precipitate by vacuum filtration and wash with cold water. Transfer the crude solid to a round-bottom flask containing a mixture of ethanol (50 mL) and concentrated hydrochloric acid (30 mL). Heat the mixture to reflux for 2 hours to hydrolyze the acetyl group.

  • Isolation: Cool the reaction mixture and pour it into ice water (200 mL). Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The yellow solid product, 2-chloro-3-methyl-4-nitroaniline, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Chloro-3-methyl-4-nitrobenzonitrile via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile.[6][7][8] The reaction proceeds in two stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the diazonium salt is treated with a copper(I) cyanide solution, which catalyzes the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[9][10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-methyl-4-nitroaniline186.5810.0 g0.0536
Concentrated Hydrochloric Acid36.4630 mL-
Sodium Nitrite (NaNO₂)69.004.0 g0.0580
Copper(I) Cyanide (CuCN)89.566.0 g0.0670
Potassium Cyanide (KCN)65.127.0 g0.1075
Toluene92.14100 mL-
Deionized Water18.02As needed-

Procedure:

  • Diazotization: In a 500 mL beaker, suspend 2-chloro-3-methyl-4-nitroaniline (10.0 g, 0.0536 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. A fine slurry of the amine hydrochloride should form. Dissolve sodium nitrite (4.0 g, 0.0580 mol) in water (15 mL) and add this solution dropwise to the cold amine suspension. Maintain the temperature below 5°C throughout the addition. Stir the resulting diazonium salt solution for an additional 15 minutes in the cold.

  • Preparation of Cyanide Solution: In a separate 1 L flask, dissolve copper(I) cyanide (6.0 g, 0.0670 mol) and potassium cyanide (7.0 g, 0.1075 mol) in water (100 mL). Cool this solution to 0-5°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas will occur. After the initial effervescence subsides, allow the mixture to warm to room temperature and then heat it to 50-60°C for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL). Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate. Filter the solution and remove the toluene under reduced pressure to yield the crude 2-chloro-3-methyl-4-nitrobenzonitrile. The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile

Rationale: The selective reduction of an aromatic nitro group in the presence of a nitrile can be effectively achieved using stannous chloride (tin(II) chloride) in an acidic medium.[8][11] This method is preferred over catalytic hydrogenation, which could potentially reduce the nitrile group as well. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, which is protonated in the acidic solution.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-methyl-4-nitrobenzonitrile196.588.0 g0.0407
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6327.5 g0.122
Concentrated Hydrochloric Acid36.4640 mL-
Ethyl Acetate88.11200 mL-
5 M Sodium Hydroxide Solution40.00As needed-
Deionized Water18.02As needed-

Procedure:

  • Reduction: In a 500 mL round-bottom flask, dissolve 2-chloro-3-methyl-4-nitrobenzonitrile (8.0 g, 0.0407 mol) in ethanol (100 mL). To this solution, add a solution of tin(II) chloride dihydrate (27.5 g, 0.122 mol) in concentrated hydrochloric acid (40 mL).

  • Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully neutralize it by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 10. This will precipitate tin salts.

  • Extraction and Isolation: Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude 4-amino-2-chloro-3-methylbenzonitrile. The product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 4: Synthesis of this compound

Rationale: The formation of a hydrochloride salt of the final amine product is often desirable to improve its stability, crystallinity, and ease of handling.[12] This is achieved by treating a solution of the free amine with hydrochloric acid, typically in an anhydrous solvent to facilitate precipitation of the salt.[3][13]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-2-chloro-3-methylbenzonitrile166.615.0 g0.0300
Diethyl Ether (anhydrous)74.12100 mL-
2 M HCl in Diethyl Ether-As needed-

Procedure:

  • Dissolution: Dissolve the purified 4-amino-2-chloro-3-methylbenzonitrile (5.0 g, 0.0300 mol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted free amine. Dry the product under vacuum to obtain this compound.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Results:

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₈H₈Cl₂N₂
Molecular Weight203.07 g/mol [14]
Melting PointDecomposition expected at elevated temperatures

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (which may be broadened and exchangeable with D₂O), and the methyl protons. The aromatic region should display a pattern consistent with a trisubstituted benzene ring.[15][16][17]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show signals for all eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region (around 115-125 ppm), and the aromatic carbons will have distinct chemical shifts influenced by the different substituents.[15][17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching of the aromatic ring.[19][20][21][22][23]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the molecular weight of the free base (166.61 g/mol ). The isotopic pattern for the chlorine atom should be observable.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start: 2-Chloro-3-methylaniline Nitration Step 1: Nitration Start->Nitration Sandmeyer Step 2: Sandmeyer Cyanation Nitration->Sandmeyer Reduction Step 3: Nitro Reduction Sandmeyer->Reduction Salt_Formation Step 4: HCl Salt Formation Reduction->Salt_Formation End_Product Final Product: 4-Amino-2-chloro-3-methylbenzonitrile HCl Salt_Formation->End_Product Characterization Characterization End_Product->Characterization NMR 1H and 13C NMR Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for use in further synthetic endeavors. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and adaptation of the protocol as needed.

References

Application Notes and Protocols: The Strategic Utility of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a High-Value Synthetic Intermediate

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a polysubstituted aromatic compound whose strategic arrangement of functional groups—an amine, a nitrile, and specific halogen and alkyl substitutions—renders it a highly valuable intermediate in modern organic synthesis.[1] Its true potential is realized in the field of medicinal chemistry, where such "privileged scaffolds" serve as foundational building blocks for complex, biologically active molecules. The ortho-positioning of the amino and nitrile groups is a classic precursor for the construction of fused heterocyclic systems, which form the core of numerous therapeutic agents, particularly in oncology.

The presence of a chloro group and a methyl group on the benzene ring is not merely decorative. These substituents provide chemists with critical tools to modulate the steric and electronic properties of the final molecule. This allows for the fine-tuning of a drug candidate's target-binding affinity, selectivity, pharmacokinetic profile (ADME), and overall efficacy. This guide provides an in-depth exploration of the compound's properties, safety protocols, and its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful laboratory work.

Compound Specifications
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 864361-78-4
Molecular Formula C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂)[1]
Molecular Weight 203.07 g/mol
Appearance Solid[4]
Topological Polar Surface Area 49.8 Ų
Safety and Handling Protocols

This compound and related aminobenzonitriles are classified as hazardous substances and must be handled with appropriate care.[5][6][7][8]

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing dust, fumes, or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[5][6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[6]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6][7]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6][7]

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Core Synthetic Application: A Gateway to Kinase Inhibitors

The primary utility of 4-amino-2-chloro-3-methylbenzonitrile lies in its ability to serve as a precursor to heterocyclic scaffolds that are central to the structure of many kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[9] Molecules built from this starting material can be designed to fit into the ATP-binding pocket of a target kinase, disrupting its function and halting cancer cell proliferation.

Below is a diagram illustrating the key reactive centers of the molecule that are exploited in synthesis.

Caption: Key reactive sites for synthetic elaboration.

Representative Protocol 1: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Core

The reaction between an ortho-amino-nitrile and a β-dicarbonyl compound (or its equivalent) is a classic and powerful method for constructing fused pyrimidine rings, known as the Friedländer annulation. This protocol outlines a representative synthesis of a 7-chloro-8-methyl-2,4-dihydroxy-pyrido[2,3-d]pyrimidine, a key intermediate for further functionalization into a potent kinase inhibitor.

Workflow Overview

Caption: General workflow for synthesizing a kinase inhibitor core.

Detailed Step-by-Step Methodology

  • Materials & Equipment:

    • This compound

    • Diethyl malonate

    • Sodium ethoxide (NaOEt) or Sodium metal

    • Anhydrous Ethanol (EtOH)

    • Diphenyl ether

    • Hydrochloric acid (1M HCl)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Step 2a: Preparation of the Free Amine. To a solution of this compound (1.0 eq) in ethanol, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a solid. Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine required for the subsequent condensation step.

    • Step 2b: Condensation. In a round-bottom flask under an inert atmosphere, dissolve the free amine (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at room temperature. Causality: Sodium ethoxide acts as a strong base to deprotonate the diethyl malonate, forming a nucleophilic enolate which then attacks the nitrile carbon. It also catalyzes the initial condensation with the amino group.

    • Step 2c: Cyclization. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully remove the ethanol under reduced pressure. To the resulting residue, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 1-2 hours. Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization (ring-closing) of the intermediate to form the thermodynamically stable fused aromatic pyrimidine ring system.

    • Step 2d: Work-up and Isolation. Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexanes to facilitate further precipitation. Collect the solid product by vacuum filtration. Wash the solid with hexanes and then a small amount of cold ethanol to remove residual solvent and impurities.

    • Step 2e: Purification. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrido[2,3-d]pyrimidine core.

Representative Protocol 2: Synthesis of a Fused Benzimidazole Derivative

The reaction of an ortho-phenylenediamine with an aldehyde followed by oxidation is a standard method for creating benzimidazoles. While our starting material is an ortho-amino-nitrile, it can be readily reduced to the corresponding diamine, which can then undergo this classic transformation.

Detailed Step-by-Step Methodology

  • Materials & Equipment:

    • Product from Protocol 1 or similar ortho-amino-nitrile

    • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

    • p-Toluenesulfonic acid (p-TsOH) or Acetic Acid

    • Toluene or DMF

    • Dean-Stark apparatus (for toluene)

  • Procedure:

    • Step 3a: Reduction of the Nitrile. (CAUTION: LiAlH₄ is extremely reactive with water). To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-amino-2-chloro-3-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise.[10] After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude diamine. Causality: A powerful reducing agent like LiAlH₄ or Borane is required to reduce the stable nitrile functional group to a primary amine, creating the necessary ortho-diamine moiety.

    • Step 3b: Condensation and Cyclization. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude diamine (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in toluene. Add a catalytic amount of p-TsOH.[11] Heat the mixture to reflux, azeotropically removing water using the Dean-Stark trap. Monitor by TLC until the starting diamine is consumed. Causality: The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by one of the amino groups. The subsequent dehydration and cyclization are driven to completion by the removal of water.

    • Step 3c: Work-up and Isolation. Cool the reaction mixture and remove the toluene under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzimidazole.

    • Step 3d: Purification. Purify the crude product by column chromatography on silica gel to afford the desired substituted benzimidazole.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic intermediate that provides a direct and efficient route to complex heterocyclic systems. Its pre-installed functional handles and substitution pattern make it an ideal starting point for constructing libraries of molecules for drug discovery, particularly in the highly competitive and impactful field of kinase inhibitors. The protocols outlined here, based on established and robust organic transformations, serve as a guide for researchers and scientists to unlock the full potential of this versatile building block.

References

Applications of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride and its applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Substituted Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the benzonitrile moiety is a privileged scaffold. Its rigid structure, coupled with the electronic properties of the nitrile group, allows it to serve as a versatile anchor for building complex molecular architectures. The strategic placement of substituents on the phenyl ring is a cornerstone of rational drug design, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This compound is a prime example of such a strategically substituted building block, offering multiple reactive sites for synthetic elaboration.

The presence of an amino group provides a nucleophilic handle for a variety of coupling reactions, while the electron-withdrawing nature of the nitrile and chloro substituents activates the aromatic ring for certain transformations. The methyl group provides a subtle steric and electronic perturbation that can be crucial for achieving selective binding to a biological target. This combination of functional groups makes 4-Amino-2-chloro-3-methylbenzonitrile a valuable starting material for the synthesis of targeted therapies, particularly in the realm of oncology.

Application Focus: Synthesis of Kinase Inhibitors

A significant application of aminobenzonitrile derivatives is in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of pharmaceutical research. The 4-amino-2-chloro-3-methylbenzonitrile scaffold is particularly well-suited for the construction of ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.

Rationale for Use in Kinase Inhibitor Synthesis

The design of kinase inhibitors often involves the creation of a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase domain. The amino group of 4-Amino-2-chloro-3-methylbenzonitrile is frequently utilized as a key nucleophile to construct these heterocyclic systems. The nitrile group can also participate in cyclization reactions or be retained as a functional group that can interact with the target protein.

The chloro and methyl substituents on the benzonitrile ring play a crucial role in conferring selectivity and potency. The "magic chloro" effect, as it is sometimes referred to in medicinal chemistry, highlights the profound impact that a chlorine atom can have on a molecule's biological activity.[3] It can modulate the pKa of nearby functional groups, influence conformation, and engage in favorable interactions with the protein target. The methyl group can provide beneficial steric bulk, helping to orient the molecule within the binding pocket and enhance target engagement.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of kinase inhibitor precursors. These protocols are based on established synthetic methodologies for analogous compounds.[4][5]

Protocol 1: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a substituted pyrimidine, a common core structure in many kinase inhibitors.

Materials:

  • This compound

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Neutralization of the Hydrochloride Salt: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a mild base like triethylamine (1.1 eq) dropwise at 0 °C. Stir for 30 minutes and monitor the reaction by TLC. The free amine is then typically used in the next step after an aqueous workup and drying of the organic layer.

  • Formation of the Formamidine Intermediate: To the solution of the free amine, add DMF-DMA (1.2 eq). Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude formamidine intermediate.

  • Cyclization to the Pyrimidine Core: Dissolve the crude formamidine intermediate in ethanol. Add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq) to the solution. Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Workup and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by flash chromatography on silica gel.

Causality Behind Experimental Choices:

  • The initial neutralization step is crucial as the free amino group is the reactive nucleophile.

  • DMF-DMA is a common reagent for the formation of formamidines from primary amines, which are versatile intermediates for the synthesis of various heterocycles.

  • The use of a base like sodium ethoxide in the cyclization step is necessary to deprotonate the guanidine and facilitate its nucleophilic attack on the formamidine.

Protocol 2: Synthesis of a Quinoline-based Precursor

This protocol describes the synthesis of a 4-aminoquinoline derivative, another important scaffold in medicinal chemistry.[4]

Materials:

  • This compound

  • A suitable 4-chloro-3-quinolinecarbonitrile derivative (e.g., 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile)

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Neutralization: As in Protocol 1, neutralize the hydrochloride salt to obtain the free amine.

  • Nucleophilic Aromatic Substitution (SNA_r_): In a round-bottom flask, combine the free 4-Amino-2-chloro-3-methylbenzonitrile (1.2 eq), the 4-chloro-3-quinolinecarbonitrile derivative (1.0 eq), and a catalytic amount of pyridine hydrochloride.

  • Reaction Conditions: Add 2-ethoxyethanol as the solvent and heat the reaction mixture to reflux (approximately 135 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes. Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Trustworthiness and Self-Validating Systems:

  • The progress of each reaction step should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of starting materials and the formation of the desired product.

  • The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
This compoundC₈H₈Cl₂N₂203.07Solid

Visualization of Synthetic and Signaling Pathways

Synthetic Pathway Diagram

G A 4-Amino-2-chloro-3-methylbenzonitrile (Free Amine) B Formamidine Intermediate A->B DMF-DMA, Reflux C Substituted Pyrimidine Scaffold B->C Guanidine HCl, NaOEt, EtOH, Reflux

Caption: Synthesis of a pyrimidine scaffold.

Signaling Pathway Diagram: EGFR Pathway

Many kinase inhibitors derived from similar scaffolds target the Epidermal Growth factor Receptor (EGFR) pathway.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (e.g., derived from 4-amino-2-chloro-3-methylbenzonitrile) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules in medicinal chemistry. Its strategic substitution pattern makes it particularly suitable for the development of kinase inhibitors. The protocols and concepts outlined in this guide are intended to provide a framework for researchers to leverage the synthetic potential of this compound in their drug discovery efforts. As with any chemical synthesis, proper safety precautions and analytical validation are paramount to ensure reliable and reproducible results.

References

Application Note & Protocol: Quantitative Analysis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated analytical methodologies for the precise quantification of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification for ensuring drug substance quality, safety, and efficacy, this document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices. This guide serves as a practical resource for researchers and quality control analysts in the pharmaceutical industry.[3]

Introduction: The Importance of Quantifying this compound

This compound (C₈H₈Cl₂N₂) is a substituted benzonitrile derivative increasingly utilized as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its molecular structure, featuring amino, chloro, methyl, and nitrile functional groups, contributes to its reactivity and potential incorporation into final drug products. Therefore, rigorous analytical control is imperative to monitor its purity, quantify its presence in reaction mixtures, and detect any related impurities.[3][6]

The selection of an appropriate analytical method is contingent upon several factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the analytical objective.[1] This application note focuses on two robust and widely accessible techniques: High-Performance Liquid Chromatography (HPLC) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity, particularly in complex matrices.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₈Cl₂N₂PubChem[4]
Molecular Weight203.07 g/mol Chemicalize[5]
AppearanceSolidSynPep[7]
Key Functional GroupsAmino (-NH₂), Nitrile (-C≡N), Chloro (-Cl), Methyl (-CH₃)PubChem[4]

The presence of the primary amine and the nitrile group makes this compound amenable to various analytical techniques. The aromatic ring provides a chromophore for UV detection in HPLC, while the overall structure's volatility, after appropriate derivatization, allows for GC analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC (RP-HPLC) is a reliable and widely used technique for the quantification of pharmaceutical compounds and their impurities.[8] This method is particularly suitable for routine quality control due to its robustness and precision.

Rationale for Method Selection
  • Specificity: The chromatographic separation inherent to HPLC allows for the resolution of the analyte from potential impurities and degradation products.[6]

  • Sensitivity: UV detection provides adequate sensitivity for the quantification of this compound at levels relevant to pharmaceutical manufacturing.

  • Versatility: The mobile phase composition and gradient can be optimized to achieve the desired separation efficiency.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.[6] This is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. A linearity curve is constructed by plotting the peak area against the concentration of the working standard solutions. An R² value of >0.999 is typically desired.

  • Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix. Recoveries between 98-102% are generally acceptable.

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Buffer Prepare Mobile Phase HPLC_System HPLC System Setup Prep_Buffer->HPLC_System Prep_Standard Prepare Standard Solutions Injection Inject Samples & Standards Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[11]

Rationale for Method Selection
  • High Sensitivity and Specificity: Mass spectrometry provides high sensitivity and structural information, which is beneficial for impurity profiling and trace-level analysis.

  • Orthogonal Technique: GC-MS serves as an excellent confirmatory technique to HPLC.

  • Derivatization: The amino group can be readily derivatized to make the molecule suitable for GC analysis.[12][13]

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • This compound reference standard

Derivatization Procedure:

  • Accurately weigh the standard or sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The derivatized sample is now ready for injection.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium (1.0 mL/min, constant flow)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Data Analysis and Quantification

Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The choice of ions for SIM should be based on the mass spectrum of the derivatized analyte, selecting characteristic and abundant fragment ions. An internal standard is recommended for improved accuracy and precision.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Derivatization Derivatization with BSTFA Weighing->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GCMS_System GC-MS System Setup GCMS_System->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification (SIM) Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS quantification of this compound.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for structural elucidation and confirmation of the analyte's identity.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[14] Key expected absorptions include:

    • N-H stretching (amino group) around 3300-3500 cm⁻¹

    • C≡N stretching (nitrile group) around 2230 cm⁻¹[14]

    • Aromatic C-H and C=C stretching in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and the chemical environment of each atom.[14]

Conclusion

This application note provides detailed and validated protocols for the quantification of this compound using HPLC-UV and GC-MS. The choice between these methods will depend on the specific requirements of the analysis, such as the need for routine quality control versus high-sensitivity impurity profiling. Adherence to these protocols and proper method validation will ensure the generation of accurate and reliable data, which is paramount in the pharmaceutical industry for maintaining product quality and patient safety.[3]

References

Application Notes & Protocols: Investigating 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in the Context of SARM Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel Selective Androgen Receptor Modulators (SARMs) is a significant focus in drug discovery, aiming to develop therapies that offer the anabolic benefits of androgens on muscle and bone, while minimizing androgenic side effects on tissues like the prostate.[1][2][3] SARMs are a class of compounds that bind to the androgen receptor (AR) and display tissue-selective activation of androgenic signaling.[4] This document provides a detailed guide for researchers on the hypothetical experimental procedures to evaluate a novel compound, 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, as a potential SARM. While there is no direct published research linking this specific molecule to SARM activity, its chemical structure suggests it could be a candidate for investigation or a key intermediate in the synthesis of more complex SARM molecules.

These protocols are designed to provide a comprehensive framework for the initial characterization of this compound, from fundamental binding assays to more complex functional and in vivo studies.

Section 1: Foundational Understanding & Rationale

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. Upon binding to an androgen, the receptor undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.[2] The tissue-selective action of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins in various tissues.[4][5]

Diagram 1: Simplified Androgen Receptor Signaling Pathway

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., 4-Amino-2-chloro-3- methylbenzonitrile HCl) AR Androgen Receptor (AR) SARM->AR Binding HSP HSP Complex AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding CoReg Co-regulators ARE->CoReg Recruitment Gene Target Gene CoReg->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein

Caption: Overview of SARM interaction with the Androgen Receptor.

Hypothesis: this compound as a SARM Candidate

Given its aromatic structure with amine and nitrile functionalities, it is plausible that this compound could interact with the ligand-binding pocket of the androgen receptor. The specific substitutions on the benzene ring may influence its binding affinity and the subsequent conformational changes in the receptor, potentially leading to tissue-selective gene expression.

Section 2: In Vitro Characterization Protocols

These initial experiments are crucial to determine if the compound interacts with the androgen receptor and to what effect.

Protocol: Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human androgen receptor.

Materials:

  • Human androgen receptor (recombinant)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone)

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Binding buffer (e.g., TEGD buffer with protease inhibitors)

  • Scintillation vials and cocktail

Procedure:

  • Prepare a series of dilutions of this compound and DHT.

  • In a multi-well plate, combine the recombinant human androgen receptor, a fixed concentration of [³H]-Mibolerone, and the test compounds at varying concentrations.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate bound from free radioligand using a filter-binding apparatus.

  • Wash the filters to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using competitive binding analysis software.

Data Presentation:

CompoundBinding Affinity (Ki, nM)
Dihydrotestosterone (DHT)Expected: <1
This compoundExperimental Data
Protocol: AR-Mediated Transcriptional Activation Assay

Objective: To assess the functional activity of this compound as an agonist or antagonist of the androgen receptor.

Materials:

  • A suitable cell line (e.g., PC-3 or LNCaP prostate cancer cells, which endogenously express AR)

  • An androgen-responsive reporter gene construct (e.g., MMTV-luciferase)

  • Transfection reagent

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Bicalutamide as an antagonist control

  • Cell culture medium and supplements

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Transfect the cells with the MMTV-luciferase reporter construct.

  • After 24 hours, replace the medium with a medium containing various concentrations of this compound, DHT, or bicalutamide. For antagonist testing, co-treat with a fixed concentration of DHT and varying concentrations of the test compound.

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each well.

  • Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

CompoundAgonist Activity (EC50, nM)Antagonist Activity (IC50, nM)
Dihydrotestosterone (DHT)Expected: Potent agonist-
Bicalutamide-Expected: Potent antagonist
This compoundExperimental DataExperimental Data

Diagram 2: In Vitro Experimental Workflow

InVitro_Workflow start Start: 4-Amino-2-chloro-3- methylbenzonitrile HCl binding_assay Androgen Receptor Binding Assay start->binding_assay trans_assay Transcriptional Activation Assay start->trans_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result trans_result Determine Agonist/Antagonist Activity (EC50/IC50) trans_assay->trans_result decision Proceed to In Vivo Studies? binding_result->decision trans_result->decision

Caption: Workflow for the initial in vitro screening of a potential SARM.

Section 3: In Vivo Characterization Protocols

If the in vitro data suggests that this compound is a potent and selective AR agonist, the next step is to evaluate its effects in an animal model.

Protocol: Hershberger Assay in Orchidectomized Rats

Objective: To assess the anabolic and androgenic activity of this compound in a validated animal model.[4]

Materials:

  • Orchidectomized (castrated) male rats

  • This compound

  • Testosterone propionate (TP) as a positive control

  • Vehicle control (e.g., corn oil with ethanol)

  • Surgical equipment for orchidectomy

  • Analytical balance

Procedure:

  • Perform orchidectomy on adult male rats and allow them to recover for 7-14 days.

  • Randomly assign the rats to different treatment groups (vehicle, TP, and various doses of this compound).

  • Administer the compounds daily via oral gavage or subcutaneous injection for 7-10 days.

  • At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:

    • Anabolic: Levator ani muscle

    • Androgenic: Ventral prostate and seminal vesicles

  • Record the wet weight of each tissue.

  • Calculate the relative tissue weights (tissue weight / body weight).

Data Presentation:

Treatment GroupLevator Ani Weight (mg/100g body weight)Ventral Prostate Weight (mg/100g body weight)Seminal Vesicle Weight (mg/100g body weight)
Vehicle ControlBaselineBaselineBaseline
Testosterone Propionate (TP)Significant IncreaseSignificant IncreaseSignificant Increase
4-Amino-2-chloro-3-methylbenzonitrile HCl (Low Dose)Experimental DataExperimental DataExperimental Data
4-Amino-2-chloro-3-methylbenzonitrile HCl (High Dose)Experimental DataExperimental DataExperimental Data

Section 4: Analytical Method Development

Accurate quantification of the test compound in biological matrices is essential for pharmacokinetic and metabolism studies.

Protocol: LC-MS/MS Method for Quantification in Plasma and Urine

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in rodent plasma and urine.[6][7][8]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation.

    • Urine: Dilution with water, potentially followed by solid-phase extraction (SPE) for cleanup and concentration.[9]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows).

    • Determine the precursor and product ions for this compound for selected reaction monitoring (SRM).

  • Method Validation:

    • Assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.

Section 5: Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential SARM. A thorough and systematic approach, starting with in vitro characterization and progressing to in vivo studies, is essential to determine the therapeutic potential and safety profile of this novel compound. The data generated from these experiments will be critical in guiding further drug development efforts.

References

Application Note and Protocol: Preparation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. As a compound of interest in various research and drug development assays, the accuracy and reproducibility of experimental results are critically dependent on the correct preparation and handling of its stock solutions. This guide offers a detailed protocol, explains the scientific rationale behind key steps, and provides recommendations for storage and quality control, ensuring the integrity of the compound for downstream applications.

Introduction: The Critical Role of Stock Solutions

This compound is a substituted benzonitrile derivative that is utilized in a variety of scientific assays. The hydrochloride salt form often enhances the solubility and stability of the parent amine compound.[1] The preparation of a concentrated, well-characterized stock solution is a fundamental first step in any experiment.[2] It allows for accurate and repeatable dilutions to working concentrations, minimizes the potential for weighing errors associated with small quantities of powdered compound, and can improve the stability of the compound over time compared to dilute, ready-to-use solutions.[2]

This application note is designed to provide both a step-by-step protocol and the underlying scientific principles for preparing stock solutions of this compound, with a primary focus on the use of Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for in vitro and cell-based assays.

Compound Specifications

Before preparing a stock solution, it is imperative to have accurate information about the compound.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 864361-78-4ChemicalBook[3]
Molecular Formula C₈H₈Cl₂N₂SynPep[4]
Molecular Weight 203.07 g/mol chem-wiki[2]
Physical Form SolidSynPep[4]

Note: Always refer to the certificate of analysis (CoA) provided by the supplier for lot-specific information.

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5]

  • Engineering Controls: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[5]

Solubility and Solvent Selection

The choice of solvent is critical for preparing a stable and usable stock solution. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing high-concentration stock solutions for biological assays.[7][8][9]

Note on Solubility: Specific solubility data for this compound in common laboratory solvents is not widely published. Therefore, it is highly recommended that the user empirically determines the solubility of the compound in the chosen solvent to ensure the desired concentration can be achieved without precipitation.

General Considerations for Hydrochloride Salts: Amine hydrochloride salts are generally more soluble in polar solvents. While many are soluble in water, organic hydrochloride salts can sometimes exhibit better solubility in organic solvents like DMSO and ethanol.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many assays.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Procedure
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 203.07 g/mol x 1000 mg/g = 2.03 mg

  • Weigh the Compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out approximately 2.03 mg of this compound into the tube. Record the exact mass.

  • Calculate the Required Solvent Volume:

    • Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)

      • For example, if you weighed 2.10 mg: Volume (mL) = [2.10 mg / 203.07 g/mol ] / 0.010 mol/L = 1.034 mL

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for at least 30 seconds.

    • Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution, but should be used with caution as heat may degrade the compound.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. A desiccator can be used for short-term storage at 4°C, but is not recommended for extended periods.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound calc->weigh calc_vol 3. Calculate Solvent Volume weigh->calc_vol add_dmso 4. Add DMSO calc_vol->add_dmso vortex 5. Vortex add_dmso->vortex check 6. Check for Dissolution vortex->check sonicate 7. Sonicate/ Warm (Optional) check->sonicate Incomplete aliquot 8. Aliquot check->aliquot Complete sonicate->vortex label_store 9. Label & Store (-20°C or -80°C) aliquot->label_store

Caption: Workflow for preparing a stock solution.

Quality Control and Best Practices

  • Purity of Reagents: Use high-purity, anhydrous DMSO to prevent compound degradation and the introduction of water, which can affect solubility.

  • Vehicle Controls: In all subsequent assays, it is crucial to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This accounts for any effects of the solvent on the biological system.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by creating single-use aliquots.

  • Stability Testing: If the stock solution is to be stored for an extended period, it is advisable to perform periodic quality control checks (e.g., by HPLC) to assess the stability and integrity of the compound.

Preparation of Working Solutions

When preparing working solutions for assays, it is important to consider that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous media.

  • Serial Dilutions: If a range of concentrations is needed for a dose-response experiment, perform serial dilutions in 100% DMSO first.

  • Final Dilution: Add the final DMSO stock (or serially diluted stock) to the aqueous assay buffer or cell culture medium with gentle mixing. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.

References

Strategic Synthesis of Imidazolin-2-one Scaffolds from 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as a strategic starting material in the synthesis of substituted imidazolin-2-ones. These heterocyclic scaffolds are pivotal core structures in a range of modern therapeutics, most notably in the development of potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the significance of this pathway in the context of drug discovery, particularly for Interleukin-2 inducible T-cell kinase (ITK) inhibitors.

Introduction: The Significance of the Imidazolin-2-one Scaffold

The imidazolin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure, combined with multiple points for substitution, allows for the precise spatial orientation of functional groups, making it an ideal platform for designing molecules that can interact with specific biological targets. This has led to their application as anticancer, antiviral, and anti-inflammatory agents.[2][3]

A particularly important application is in the field of kinase inhibition. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The imidazolin-2-one scaffold has been successfully employed to create highly selective inhibitors of kinases such as Interleukin-2 inducible T-cell kinase (ITK), a key component of T-cell receptor signaling.[5][6] Inhibition of ITK is a promising therapeutic strategy for T-cell mediated diseases.[7]

The starting material, this compound, is a highly functionalized building block. Its specific substitution pattern—containing chloro, methyl, and cyano groups—is not accidental. These features are often designed to occupy specific pockets within a kinase's active site, contributing to both the potency and selectivity of the final drug molecule.[8] This guide details a robust synthetic route to convert this key starting material into a versatile imidazolin-2-one intermediate, ready for further elaboration in a drug development program.

Proposed Synthetic Pathway & Mechanism

The conversion of 4-Amino-2-chloro-3-methylbenzonitrile to the target imidazolin-2-one core is efficiently achieved via a two-step sequence: (1) N-alkylation of the primary aniline with a suitable two-carbon unit, followed by (2) an intramolecular cyclization mediated by a carbonylating agent.

Step 1: N-Alkylation with Chloroacetonitrile The primary amino group of the starting material is first reacted with chloroacetonitrile. This reaction introduces a cyanomethyl (-CH2CN) group onto the nitrogen atom. This step is critical as it installs the necessary atoms to form the five-membered heterocyclic ring. The reaction proceeds via a standard nucleophilic substitution mechanism.

Step 2: CDI-Mediated Intramolecular Cyclization The intermediate, now possessing two nitrogen atoms and a nitrile group, undergoes cyclization. N,N'-Carbonyldiimidazole (CDI) is an excellent reagent for this transformation.[9] It serves as a safe and effective phosgene equivalent.[10] The CDI first activates one of the nitrogen atoms, which is followed by an intramolecular nucleophilic attack from the other nitrogen, leading to the formation of the imidazolin-2-one ring.[4][11]

The diagram below illustrates the proposed reaction mechanism.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: CDI-Mediated Cyclization SM 4-Amino-2-chloro- 3-methylbenzonitrile reagent1 + ClCH₂CN (Chloroacetonitrile) Base (e.g., K₂CO₃) SM->reagent1 INT Intermediate: N-(4-cyano-3-chloro-2-methylphenyl) aminoacetonitrile SM->INT Nucleophilic Substitution reagent1->INT INT2 Intermediate: N-(4-cyano-3-chloro-2-methylphenyl) aminoacetonitrile reagent2 + CDI (Carbonyldiimidazole) Solvent (e.g., THF) PROD Target Imidazolin-2-one Scaffold reagent2->PROD INT2->reagent2

Caption: Figure 1: Proposed Reaction Mechanism.

Materials, Reagents, and Equipment

Reagent Properties
ReagentCAS No.Mol. Weight ( g/mol )FormulaNotes
4-Amino-2-chloro-3-methylbenzonitrile HCl864361-78-4203.07C₈H₈Cl₂N₂Starting Material.[12]
Chloroacetonitrile107-14-275.50C₂H₂ClNToxic and lachrymatory. Handle in a fume hood.[2]
Potassium Carbonate (K₂CO₃)584-08-7138.21K₂CO₃Anhydrous grade recommended.
N,N'-Carbonyldiimidazole (CDI)530-62-1162.15C₇H₆N₄OMoisture sensitive.[10]
N,N-Dimethylformamide (DMF)68-12-273.09C₃H₇NOAnhydrous solvent for Step 1.
Tetrahydrofuran (THF)109-99-972.11C₄H₈OAnhydrous solvent for Step 2.
Ethyl Acetate (EtOAc)141-78-688.11C₄H₈O₂Extraction solvent.
Brine (Saturated NaCl)7647-14-558.44NaClFor aqueous workup.
Equipment
  • Round-bottom flasks (three-neck preferred)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocols

Overall Experimental Workflow

The following diagram outlines the general laboratory workflow for the two-step synthesis.

G Figure 2: Laboratory Workflow start Start: Reagent Preparation step1 Step 1: N-Alkylation - Set up inert atmosphere - React SM with Chloroacetonitrile - Monitor reaction by TLC start->step1 workup1 Aqueous Workup & Extraction - Quench reaction - Extract with EtOAc - Dry organic layer step1->workup1 purify1 Purification of Intermediate - Concentrate on Rotovap - Column Chromatography (if needed) workup1->purify1 step2 Step 2: Cyclization - Dissolve intermediate in THF - Add CDI portion-wise - Reflux and monitor by TLC purify1->step2 workup2 Aqueous Workup & Extraction - Cool and quench - Extract and wash - Dry and concentrate step2->workup2 purify2 Final Purification - Column Chromatography - Recrystallization workup2->purify2 end Final Product: Characterization (NMR, MS) purify2->end

Caption: Figure 2: Laboratory Workflow.

Protocol 1: Synthesis of N-(4-cyano-3-chloro-2-methylphenyl)aminoacetonitrile
  • Preparation : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (10.15 g, 50 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol, 3 eq.).

    • Causality: The starting material is the hydrochloride salt; a base is required to generate the free amine. K₂CO₃ is a suitable inorganic base for this purpose and to scavenge the HCl produced during the reaction.

  • Solvent Addition : Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition : In a separate container, dissolve chloroacetonitrile (4.15 g, 55 mmol, 1.1 eq.) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Safety Note: Chloroacetonitrile is toxic and a lachrymator. This step must be performed in a well-ventilated chemical fume hood.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Rationale: Heating accelerates the rate of this Sₙ2 reaction. TLC allows for visual confirmation of the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).

    • Purpose: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate product.

Protocol 2: Synthesis of the Imidazolin-2-one Scaffold
  • Preparation : To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the intermediate from Protocol 1 (e.g., 8.2 g, 40 mmol) and 120 mL of anhydrous tetrahydrofuran (THF). Stir until the solid is fully dissolved.

  • Reagent Addition : Add N,N'-Carbonyldiimidazole (CDI) (7.13 g, 44 mmol, 1.1 eq.) to the solution in small portions over 30 minutes at room temperature.

    • Rationale: Portion-wise addition helps to control any potential exotherm and ensures smooth reaction initiation. CDI is moisture-sensitive and should be handled under an inert atmosphere.[10]

  • Reaction : After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Workup : Cool the reaction to room temperature. Slowly add 50 mL of water to quench any unreacted CDI.

  • Concentration & Extraction : Remove the bulk of the THF using a rotary evaporator. Add 150 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Washing : Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove imidazole byproduct, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the final imidazolin-2-one scaffold.

Characterization of Final Product

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons, methyl group protons, and protons on the imidazolin-2-one ring (e.g., CH₂ and NH protons).
¹³C NMR Peaks for aromatic carbons, nitrile carbon (~115-120 ppm), methyl carbon, and the characteristic carbonyl carbon of the imidazolin-2-one ring (~155-165 ppm).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.
FT-IR Characteristic stretches for N-H bonds (~3200-3400 cm⁻¹), the nitrile C≡N bond (~2220-2240 cm⁻¹), and the C=O of the cyclic urea (~1680-1720 cm⁻¹).
Yield Expected yields for multi-step syntheses of this nature typically range from 40-60% over the two steps.
Appearance Typically an off-white to pale yellow solid.

Application in Kinase Inhibitor Signaling

The synthesized imidazolin-2-one is a key intermediate for drugs targeting the ITK signaling pathway. ITK is crucial for T-cell activation, proliferation, and differentiation.[8] Dysregulation of this pathway can lead to inflammatory and autoimmune diseases. The inhibitor binds to the ATP pocket of ITK, blocking downstream signaling events like the phosphorylation of PLCγ1.[4]

Signaling_Pathway Figure 3: Simplified ITK Signaling Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck Signal ITK ITK Lck->ITK Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates IP3_DAG IP₃ & DAG Production PLCG1->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC Downstream Gene Transcription (e.g., IL-2, IL-4) Ca_PKC->Downstream Inhibitor ITK Inhibitor (Derived from Scaffold) Inhibitor->ITK BLOCKS

Caption: Figure 3: Simplified ITK Signaling Pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure starting material; insufficient base.Ensure starting material is fully converted to free base. Increase reaction time or temperature slightly. Use freshly opened, anhydrous DMF.
Multiple spots on TLC (Step 1) Di-alkylation of the amine; side reactions.Ensure slow, controlled addition of chloroacetonitrile. Do not use a large excess (>1.1 eq).
Low yield in Step 2 Inactive/hydrolyzed CDI; incomplete reaction.Use fresh, high-purity CDI and handle under strictly anhydrous conditions. Ensure reaction goes to completion by extending reflux time.
Difficult Purification Imidazole byproduct from CDI is co-eluting with the product.Perform an acidic wash (1 M HCl) during the workup of Step 2 to remove the basic imidazole.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing a valuable imidazolin-2-one intermediate from this compound. This protocol emphasizes rational chemical choices and provides a clear workflow for researchers in medicinal chemistry and process development. The resulting scaffold serves as a critical foundation for the synthesis of next-generation selective kinase inhibitors, highlighting the importance of strategic synthetic design in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Purification of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. As a crucial intermediate in pharmaceutical research and development, achieving high yield and purity is paramount. This document is structured to provide direct, actionable solutions to common challenges encountered during its synthesis and purification. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.

Section 1: Synthesis Overview & Core Protocol

The most reliable and common route to synthesizing 4-Amino-2-chloro-3-methylbenzonitrile is through the chemical reduction of its nitro precursor, 2-chloro-3-methyl-4-nitrobenzonitrile. The use of stannous chloride (SnCl₂) in a strong acidic medium (concentrated HCl) is a well-established method that not only efficiently reduces the nitro group but also conveniently yields the desired hydrochloride salt in a single pot.[1][2]

General Synthesis Workflow

The overall process can be visualized as a multi-stage workflow, from reaction setup to the isolation of the pure product.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification Start Weigh Reagents: - 2-chloro-3-methyl-4-nitrobenzonitrile - SnCl2·2H2O - Conc. HCl Setup Reaction Setup: - Inert atmosphere (N2/Ar) - Mechanical Stirring - Cooling Bath Start->Setup Charge Reactor Reaction Controlled Addition of Nitro Precursor to SnCl2/HCl Slurry Setup->Reaction Stir Stir at 25-35°C (Monitor via TLC/HPLC) Reaction->Stir Exothermic Reaction Workup Basification: - Add ice - Neutralize with NaOH (pH > 9) - Cool to maintain temp < 25°C Stir->Workup Reaction Complete Extract Extraction of Free Base with Ethyl Acetate or DCM Workup->Extract HCl_Salt HCl Salt Formation: - Add HCl in Ether/IPA to organic extract Extract->HCl_Salt Filter Isolate Product: - Vacuum Filtration - Wash with cold solvent HCl_Salt->Filter Dry Dry under Vacuum at < 50°C Filter->Dry

Caption: Workflow for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile HCl.

Detailed Experimental Protocol: Stannous Chloride Reduction

This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, prepare a slurry of stannous chloride dihydrate (SnCl₂·2H₂O, 3.5 eq.) in concentrated hydrochloric acid (37%, ~5 mL per gram of starting material).

  • Controlled Addition: Cool the slurry to 15-20°C using an ice bath. Add the 2-chloro-3-methyl-4-nitrobenzonitrile (1.0 eq.) portion-wise over 30-45 minutes. The key here is to maintain the internal temperature below 30-35°C to prevent side reactions. This controlled addition is critical for selectivity and safety, as the reduction is exothermic.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is fully consumed. The formation of a thick, yellow slurry of the tin complex is expected.

  • Work-up (Free Base Isolation):

    • Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the tin salts.

    • Adjust the pH to >9 with a 40% aqueous sodium hydroxide solution, ensuring the temperature is maintained below 25°C by adding more ice as needed. This precipitates tin hydroxides and liberates the free amine.

    • Extract the aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Hydrochloride Salt Formation and Isolation:

    • Filter the dried organic solution.

    • To the clear filtrate, slowly add a solution of HCl in isopropanol or diethyl ether (2M) until precipitation ceases.

    • Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 40-50°C.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification process.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction control, or work-up losses.

  • Cause 1: Inactive Reducing Agent: Stannous chloride (SnCl₂) can oxidize over time if not stored properly. Using partially oxidized SnCl₂ will result in an incomplete reduction.

    • Solution: Always use a fresh bottle of stannous chloride or one that has been stored under inert gas. Ensure the reagent appears as a white crystalline solid.

  • Cause 2: Poor Temperature Control: Allowing the temperature to rise uncontrollably (>40°C) during the addition of the nitro compound can lead to the formation of undesired byproducts, including tar-like substances, which complicates purification and reduces the yield of the desired product.

    • Solution: Maintain strict temperature control (<35°C) using an efficient cooling bath and by adding the nitro compound slowly and in small portions.[1][2]

  • Cause 3: Inefficient Extraction: The free amine (4-Amino-2-chloro-3-methylbenzonitrile) may have some solubility in the aqueous layer, especially if the pH is not sufficiently basic.

    • Solution: Ensure the pH of the aqueous layer is robustly basic (pH 9-11) before extraction. Perform at least three extractions with an adequate volume of solvent to ensure complete removal of the product.

Q2: HPLC analysis of my crude product shows significant impurities. What are they likely to be and how can I minimize them?

A2: The impurity profile provides critical clues for optimizing the reaction. The most common impurities are unreacted starting material, hydroxylamine intermediates, or over-chlorinated species.

  • Impurity 1: Unreacted Nitro Precursor: This indicates an incomplete reaction.

    • Minimization: Increase the reaction time or slightly increase the equivalents of SnCl₂. Confirm the quality of your SnCl₂ as noted in Q1.

  • Impurity 2: N-(2-chloro-3-methyl-4-cyanophenyl)hydroxylamine: This intermediate can form if the reduction is not driven to completion.

    • Minimization: Ensure sufficient reaction time and temperature (after the initial exothermic phase) to allow for the complete conversion to the amine.

  • Impurity 3: Dichloro- species: Depending on the synthesis of the nitro precursor, isomeric impurities or over-chlorination may have occurred.

    • Minimization: This is an issue of starting material purity. It is crucial to start with a high-purity precursor. If this is not possible, these impurities will need to be removed via purification.

Q3: During purification, my product "oils out" instead of crystallizing. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often due to high concentration or the presence of impurities that depress the melting point.[3]

  • Solution 1: Adjust Solvent and Concentration: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. A slower cooling rate is the single most effective variable for promoting the formation of well-ordered crystals.

  • Solution 2: Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[3]

  • Solution 3: Change Solvent System: If oiling persists, the chosen solvent system may be inappropriate. Consider switching to a solvent system where the product has slightly lower solubility, such as isopropanol/heptane or ethanol/water.

Q4: The final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?

A4: Discoloration is usually due to trace impurities. Aromatic amines are particularly susceptible to aerial oxidation, which can produce colored byproducts.

  • Cause 1: Aerial Oxidation: The free amine is sensitive to air and light.

    • Solution: Minimize the time the free amine is exposed to air. Conduct work-up and extraction steps promptly. Storing the final hydrochloride salt is preferable as it is significantly more stable.

  • Cause 2: Residual Tin Salts: Incomplete removal of tin salts during the work-up can lead to a gray or off-white product.

    • Solution: Ensure thorough washing of the reaction mixture after basification. A filtration step to remove the precipitated tin hydroxides before extraction can be beneficial.

  • Solution: Activated Carbon Treatment: For persistent color, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol), add a small amount of activated carbon (1-2% by weight), hold at temperature for 15-20 minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the crude this compound?

A1: For most applications, recrystallization is the most efficient and scalable method for purification. It is excellent at removing small amounts of impurities with different solubility profiles. Column chromatography is also an option but is generally less efficient for removing trace impurities from a highly crystalline solid and is more resource-intensive.

Q2: How should this compound be stored to ensure long-term stability?

A2: The hydrochloride salt is significantly more stable than its free base form. For optimal stability, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term archival.

Q3: What are the key safety precautions when working with stannous chloride and concentrated HCl?

A3: Both reagents are corrosive and require careful handling in a well-ventilated fume hood.

  • Concentrated HCl: Is highly corrosive and releases toxic fumes. Always wear gloves, safety glasses, and a lab coat.

  • Stannous Chloride: Is harmful if swallowed or inhaled and can cause skin irritation. Always have appropriate spill kits and emergency wash stations readily available.

Q4: Can I use a different reducing agent instead of stannous chloride?

A4: Yes, other reduction methods can be employed, though they come with different considerations.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a very clean method, as the byproducts are typically water or easily removed. However, this method can sometimes be sensitive to other functional groups and requires specialized equipment (hydrogenator).

  • Iron in Acetic Acid: This is a classic, inexpensive method for nitro group reduction. However, the work-up can be cumbersome due to the large amount of iron sludge produced.

Section 4: Data & Protocols

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale & Use CaseTypical Procedure
Ethanol (EtOH) Good general-purpose solvent. The hydrochloride salt should have good solubility when hot and lower solubility when cold.Dissolve in a minimal amount of hot EtOH, cool slowly to room temperature, then in an ice bath.
Isopropanol (IPA) Similar to ethanol, but often provides slightly lower solubility, which can be beneficial for increasing yield.Dissolve in hot IPA, cool slowly.
Methanol/Diethyl Ether A mixed-solvent system. The product is soluble in methanol and insoluble in ether.Dissolve the crude product in a minimum of hot methanol. Add diethyl ether dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
Ethanol/Water Useful if the product is highly soluble in pure ethanol. Water acts as the anti-solvent.Dissolve in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Cool slowly.[3]

Troubleshooting Logic Diagram

cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Problem Product Fails Purity/Yield Spec Cause1 Incomplete Reaction (HPLC shows starting material) Problem->Cause1 Cause2 Side Reactions (Unidentified impurities) Problem->Cause2 Cause3 Purification Failure ('Oiling out', discoloration) Problem->Cause3 Solution1 Verify SnCl2 Quality Increase Reaction Time Optimize Stoichiometry Cause1->Solution1 Address Reaction Kinetics Solution2 Improve Temp. Control Ensure Inert Atmosphere Cause2->Solution2 Address Reaction Conditions Solution3 Adjust Solvent System Slow Down Cooling Rate Use Seed Crystal Charcoal Treatment Cause3->Solution3 Address Physical Processing

Caption: A logical approach to troubleshooting common synthesis issues.

References

Troubleshooting common issues in 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust and reproducible process.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-2-chloro-3-methylbenzonitrile and its hydrochloride salt?

A common and effective strategy involves a Sandmeyer reaction, which is a versatile method for converting a primary aromatic amine into a variety of functional groups, including nitriles.[1][2][3] The general workflow begins with the diazotization of a substituted aniline precursor (2-chloro-3-methyl-4-nitroaniline or a similar protected amine), followed by a copper(I) cyanide-mediated substitution to install the nitrile group. Subsequent steps would involve reduction of the nitro group (if present) to the amine, followed by formation of the hydrochloride salt.

Q2: Why is temperature control so critical during the diazotization step?

The intermediate aryl diazonium salt is highly unstable at elevated temperatures.[4] Maintaining a strict temperature range of 0-5°C is crucial to prevent its decomposition.[4] If the temperature rises, the diazonium salt can react with water to form unwanted phenol byproducts or decompose into other impurities, significantly reducing the yield and complicating purification.[4]

Q3: My final hydrochloride salt product is off-color (e.g., yellow or brown). What causes this and how can I purify it?

Discoloration is typically due to the presence of trace impurities, often from oxidation of the aromatic amino group or the formation of azo compounds. To obtain a pure, colorless product, consider the following:

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, isopropanol) and allow it to cool slowly.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling.

  • Ensure Anhydrous Conditions: When forming the salt with HCl, ensure your solvent is dry, as moisture can sometimes contribute to side reactions.

Q4: What are the primary safety concerns when performing a Sandmeyer reaction with cyanide?

The Sandmeyer reaction for cyanation involves highly toxic and hazardous materials. Key safety precautions include:

  • Aryl Diazonium Salts: While typically used in solution, solid diazonium salts are shock-sensitive and can be explosive. Never attempt to isolate the diazonium salt intermediate.[4]

  • Copper(I) Cyanide (CuCN): This reagent is extremely toxic if ingested or inhaled. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Cyanide (HCN) Gas: Acidification of cyanide-containing waste will generate highly toxic HCN gas. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols, typically by treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

This is a common issue that can originate from several stages of the synthesis. The following workflow can help diagnose the problem.

G Start Low or No Yield Diazotization 1. Check Diazotization Step Start->Diazotization StarchIodide Test for excess nitrous acid with starch-iodide paper Diazotization->StarchIodide Sandmeyer 2. Check Sandmeyer Step StarchIodide->Sandmeyer  Test is Positive (Blue-black color) Sol_Diazotization Solution: - Maintain temp 0-5°C - Ensure correct NaNO₂ stoichiometry - Add NaNO₂ slowly StarchIodide->Sol_Diazotization Test is Negative (No color change) Catalyst Was the Cu(I) salt fresh and fully dissolved? Sandmeyer->Catalyst Workup 3. Check Work-up & Isolation Catalyst->Workup Yes Sol_Catalyst Solution: - Use freshly prepared CuCN - Ensure complete dissolution in the appropriate solvent/acid Catalyst->Sol_Catalyst No Sol_Workup Solution: - Ensure correct pH during extraction - Use appropriate extraction solvent - Check for product loss in aqueous layers Workup->Sol_Workup

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation & Solutions:

Possible CauseScientific ExplanationRecommended Action
Incomplete Diazotization The conversion of the primary amine to the diazonium salt is the crucial first step. Insufficient nitrous acid (generated from NaNO₂ and acid) or decomposition due to high temperatures will leave unreacted starting material.Verify Stoichiometry: Use at least 1.1 equivalents of sodium nitrite (NaNO₂) and a sufficient excess of acid (e.g., 2.5-3.0 equivalents of HCl).[4] Monitor Temperature: Strictly maintain the reaction temperature between 0-5°C during the dropwise addition of the NaNO₂ solution.[1][4] Test for Excess Nitrous Acid: At the end of the addition, dip a glass rod into the reaction mixture and touch it to starch-iodide paper. A blue-black color confirms a slight excess of nitrous acid, indicating the completion of diazotization.[4]
Decomposition of Diazonium Salt Aryl diazonium salts are notoriously unstable. If not used immediately or if the temperature is not maintained, they will rapidly decompose, primarily through reaction with water to form phenols.Maintain Low Temperature: Keep the diazonium salt solution at 0-5°C at all times and use it immediately in the next step. Do not store the solution.[4] Control Addition Rate: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to manage the exotherm and prevent localized heating.[4]
Inactive Catalyst The Sandmeyer reaction is catalyzed by copper(I).[2][3] If the copper(I) cyanide has been exposed to air, it may have oxidized to the inactive copper(II) state. Incomplete dissolution also reduces the available active catalyst.Use Fresh Catalyst: Use freshly prepared or properly stored copper(I) cyanide. Ensure Dissolution: Make sure the CuCN is fully dissolved or adequately suspended in the reaction medium before adding the diazonium salt.
Issue 2: Formation of Significant Byproducts

Question: My reaction mixture contains significant impurities, making purification difficult. What are these byproducts and how can I prevent them?

The formation of byproducts is often linked to the same issues that cause low yield, particularly temperature control and reaction stoichiometry.

G cluster_start Observed Byproduct cluster_cause Likely Cause cluster_solution Prevention Strategy Phenol Phenolic Impurities Cause_Phenol Diazonium salt reacting with H₂O Phenol->Cause_Phenol is caused by Azo Azo Compounds (Often colored) Cause_Azo Diazonium salt coupling with unreacted starting amine Azo->Cause_Azo is caused by Sol_Phenol Maintain strict temperature control (0-5°C) during diazotization and Sandmeyer addition. Cause_Phenol->Sol_Phenol is prevented by Sol_Azo Ensure complete diazotization (test with starch-iodide paper). Add diazonium salt slowly to the catalyst solution. Cause_Azo->Sol_Azo is prevented by

Caption: Relationship between common byproducts and prevention strategies.

In-depth Explanation & Solutions:

ByproductFormation MechanismPrevention Strategy
Phenols The aryl diazonium salt is an electrophile that can be attacked by water, a weak nucleophile. This reaction is highly temperature-dependent and becomes significant if the reaction is allowed to warm prematurely.The most effective strategy is rigorous temperature control. Keep the reaction at 0-5°C throughout the diazotization and the addition to the copper cyanide solution.[4]
Azo Compounds If diazotization is incomplete, the remaining free starting amine (which is electron-rich) can attack an intact diazonium salt molecule (an electrophile) in an azo coupling reaction. These compounds are often intensely colored.Ensure the diazotization goes to completion by using a slight excess of NaNO₂ and confirming with a starch-iodide test.[4] A slow addition of the diazonium salt to the CuCN solution also helps, as it keeps the concentration of the diazonium salt low at any given moment, favoring the desired Sandmeyer reaction over the bimolecular azo coupling.
Tar/Polymeric Material These are often the result of radical side reactions or the decomposition of multiple unstable species in the reaction mixture.Use high-purity, degassed solvents and reagents. Maintaining a consistently low temperature and an inert atmosphere (e.g., under nitrogen) can help suppress unwanted side reactions.
Experimental Protocol: Hydrochloride Salt Formation

This protocol outlines the final step of converting the purified free base of 4-Amino-2-chloro-3-methylbenzonitrile into its hydrochloride salt.

Objective: To protonate the basic amino group to form a stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Materials:

  • Purified 4-Amino-2-chloro-3-methylbenzonitrile (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous solution of HCl (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified 4-Amino-2-chloro-3-methylbenzonitrile free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in a clean, dry round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.

  • Acidification: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl is generally acceptable.

  • Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Drying: Dry the product under vacuum to yield the final this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most common and logical synthetic route involves a two-step process starting from 2-chloro-3-methylbenzonitrile:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C4 position of the benzene ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH₂).

  • Hydrochlorination: Formation of the hydrochloride salt to improve stability and handling.

This guide will provide a detailed exploration of each of these steps, with a focus on optimization and troubleshooting.

Visualized Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 2-Chloro-3-methylbenzonitrile Reaction_1 Nitration Reaction Start->Reaction_1 Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reaction_1 Intermediate 4-Nitro-2-chloro-3-methylbenzonitrile Reaction_1->Intermediate Reaction_2 Reduction Reaction Intermediate->Reaction_2 Reducing_Agent SnCl₂·2H₂O / conc. HCl Reducing_Agent->Reaction_2 Amine_Product 4-Amino-2-chloro-3-methylbenzonitrile Reaction_2->Amine_Product Reaction_3 Hydrochlorination Amine_Product->Reaction_3 HCl_Source HCl (in Ether or Isopropanol) HCl_Source->Reaction_3 Final_Product 4-Amino-2-chloro-3-methylbenzonitrile HCl Reaction_3->Final_Product

Caption: Synthetic workflow for 4-Amino-2-chloro-3-methylbenzonitrile HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The nitration step is the most critical as it determines the regioselectivity and the impurity profile of the final product. The directing effects of the substituents on the starting material (2-chloro-3-methylbenzonitrile) are key. The chloro and methyl groups are ortho, para-directing, while the cyano group is meta-directing. The interplay of these effects will dictate the position of the incoming nitro group. Careful control of temperature and the nitrating agent composition is essential to favor the desired 4-nitro isomer.

Q2: I am observing a low yield in the reduction step. What are the potential causes?

A2: A low yield in the reduction of the nitro group can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material has been consumed.

  • Poor Stoichiometry: Ensure that a sufficient excess of the reducing agent (e.g., stannous chloride) is used.

  • Loss during Workup: The workup procedure for tin-based reductions can be challenging due to the precipitation of tin salts.[1][2] Ensure the pH is sufficiently high (typically >12) during the basic wash to dissolve the tin hydroxides as stannates.[2] Using a filter aid like Celite can also help in removing finely divided precipitates.[1]

Q3: Can I use other reducing agents besides stannous chloride?

A3: Yes, other reducing agents can be used for the conversion of an aromatic nitro group to an amine. Common alternatives include:

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C). This is a cleaner method but may not be suitable if other functional groups in the molecule are sensitive to hydrogenation.

  • Iron in Acetic Acid: This is a classic and often effective method. The workup is generally easier than with tin salts.[1]

  • Sodium Dithionite: This reagent can also be effective for the reduction of aromatic nitro compounds.[1]

The choice of reducing agent will depend on the specific requirements of your synthesis, including functional group tolerance, scale, and available equipment.

Q4: How can I confirm the formation of the hydrochloride salt?

A4: The formation of the hydrochloride salt can be confirmed by several methods:

  • Solubility Changes: The hydrochloride salt is typically more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents compared to the free amine.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, the chemical shifts of the protons near the amino group will change upon protonation. In the infrared (IR) spectrum, new bands corresponding to the N-H stretching of the ammonium salt will appear.

  • Melting Point: The melting point of the hydrochloride salt will be significantly different from that of the free amine.

  • Elemental Analysis: This will show the presence of chlorine in the correct molar ratio.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield or Multiple Products in the Nitration Step
Symptom Potential Cause(s) Recommended Solution(s)
Low conversion of starting material - Insufficient reaction time or temperature.- Inadequate amount of nitrating agent.- Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction time or temperature, but be cautious of side reactions.- Ensure the molar ratio of nitric acid to the substrate is appropriate.
Formation of multiple isomers (e.g., 6-nitro isomer) - Reaction temperature is too high, leading to loss of regioselectivity.- Incorrect ratio of nitric acid to sulfuric acid.- Maintain a low reaction temperature (e.g., 0-5 °C) to enhance the kinetic control of the reaction.- The composition of the mixed acid is crucial for generating the nitronium ion (NO₂⁺); ensure accurate preparation.[3][4]
Formation of dinitro products - Reaction conditions are too harsh (high temperature or excess nitrating agent).- Use a milder nitrating agent or reduce the amount of nitric acid.- Strictly control the reaction temperature and time.
Problem 2: Difficulties During the Reduction Step Workup
Symptom Potential Cause(s) Recommended Solution(s)
Formation of a thick, unfilterable precipitate (tin salts) - Incomplete basification during workup, leading to the precipitation of tin hydroxides (Sn(OH)₂ or Sn(OH)₄).[2]- Add a strong base, such as a 50% aqueous NaOH solution, until the pH is greater than 12 to form soluble stannates.[2]- Add a filter aid like Celite before filtration to improve the handling of the precipitate.[1]
Emulsion formation during extraction - The presence of finely divided tin salts at the interface of the aqueous and organic layers.[2]- Ensure complete dissolution of tin salts by adjusting the pH as described above.- If an emulsion persists, try adding a saturated brine solution or filtering the entire mixture through a pad of Celite.
Product is contaminated with tin salts - Incomplete removal of tin salts during the workup.- After basification and extraction, wash the organic layer thoroughly with water and brine.- If necessary, redissolve the crude product in an organic solvent and wash again with a basic aqueous solution.
Problem 3: Issues with Hydrochloride Salt Formation and Purification
Symptom Potential Cause(s) Recommended Solution(s)
Product does not precipitate upon addition of HCl - The hydrochloride salt is soluble in the chosen solvent.- The concentration of the product is too low.- Add a less polar co-solvent (e.g., diethyl ether or hexane) to induce precipitation.[5]- Concentrate the solution before or after the addition of HCl.
The hydrochloride salt is an oil or a sticky solid - Presence of impurities.- The product may be hygroscopic.- Purify the free amine by column chromatography before salt formation.- Try recrystallization from a different solvent system (e.g., isopropanol/diethyl ether).[5]- Ensure all solvents are anhydrous and handle the product under a dry atmosphere.
The final product is discolored - Presence of oxidized impurities from the starting materials or formed during the reaction.- Treat a solution of the product with activated charcoal before the final crystallization or precipitation.[5]- Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) if the amine is sensitive to air oxidation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-chloro-3-methylbenzonitrile

Causality: This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) in situ. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the electrophile.[3][4] The reaction is performed at a low temperature to control the reaction rate and improve the regioselectivity, favoring the formation of the 4-nitro isomer.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chloro-3-methylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 volume ratio) and cool it to 0-5 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.

Step 2: Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile

Causality: This reaction involves the reduction of the aromatic nitro group to a primary amine using stannous chloride dihydrate in the presence of a strong acid, typically concentrated hydrochloric acid.[6][7] The tin(II) is oxidized to tin(IV) while the nitro group is reduced. The reaction is performed in an acidic medium to facilitate the reduction and to keep the resulting amine in its protonated, soluble form.

Protocol:

  • In a round-bottom flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Cool the solution in an ice bath to below 10 °C.

  • Add the 4-Nitro-2-chloro-3-methylbenzonitrile in small portions to the stirred solution, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) with vigorous stirring to basify the mixture to a pH > 12. This step is crucial for precipitating the tin as tin hydroxides and then redissolving them as sodium stannate, as well as deprotonating the amine product.[2]

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Amino-2-chloro-3-methylbenzonitrile.

Step 3: Formation of this compound

Causality: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine attacks a proton from HCl. The resulting salt is often a crystalline solid that is easier to handle, purify, and store than the free base.

Protocol:

  • Dissolve the crude 4-Amino-2-chloro-3-methylbenzonitrile in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.

  • The purity of the final product can be checked by melting point determination and spectroscopic methods. If necessary, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).[5]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Chloro-3-methylbenzonitrileC₈H₆ClN151.6015013-71-5
4-Nitro-2-chloro-3-methylbenzonitrileC₈H₅ClN₂O₂196.59Not readily available
4-Amino-2-chloro-3-methylbenzonitrileC₈H₇ClN₂166.61573767-71-2
4-Amino-2-chloro-3-methylbenzonitrile HClC₈H₈Cl₂N₂203.07864361-78-4[8]

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting cluster_salt Salt Formation Troubleshooting Start Problem Encountered Step Identify the Synthesis Step Start->Step Nitration Nitration Step Step->Nitration Step 1 Reduction Reduction Step Step->Reduction Step 2 Salt_Formation Salt Formation Step->Salt_Formation Step 3 N_Issue Issue? Nitration->N_Issue R_Issue Issue? Reduction->R_Issue S_Issue Issue? Salt_Formation->S_Issue N_Low_Yield Low Yield N_Issue->N_Low_Yield Yield N_Impure Impure Product N_Issue->N_Impure Purity N_Sol_Yield Increase time/temp Check reagent stoichiometry N_Low_Yield->N_Sol_Yield N_Sol_Impure Lower temperature Adjust mixed acid ratio N_Impure->N_Sol_Impure R_Low_Yield Low Yield R_Issue->R_Low_Yield Yield R_Workup Difficult Workup R_Issue->R_Workup Workup R_Sol_Yield Increase reaction time Ensure excess reducing agent R_Low_Yield->R_Sol_Yield R_Sol_Workup Basify to pH > 12 Use Celite filtration R_Workup->R_Sol_Workup S_No_Ppt No Precipitate S_Issue->S_No_Ppt Precipitation S_Oily Oily/Sticky Product S_Issue->S_Oily Product Form S_Sol_Ppt Concentrate solution Add anti-solvent S_No_Ppt->S_Sol_Ppt S_Sol_Oily Purify free amine first Recrystallize from new solvent system S_Oily->S_Sol_Oily

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability and Degradation Studies of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability and degradation studies. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your experimental work.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Understanding its degradation pathways is not merely a regulatory requirement but a fundamental aspect of developing a safe, effective, and stable drug product.[1][2] This guide is structured to provide both theoretical insights and actionable protocols to ensure the integrity of your stability studies.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

Scenario 1: Emergence of Unexpected Peaks in the HPLC Chromatogram

  • Question: I am observing new, unexpected peaks in my HPLC chromatogram after storing my sample solution for a short period at room temperature. What could be the cause?

  • Answer: The appearance of new peaks is a classic sign of degradation. Given the structure of 4-Amino-2-chloro-3-methylbenzonitrile, there are two primary suspects for degradation under ambient conditions:

    • Oxidation: The primary aromatic amine group is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored dimeric or polymeric impurities. If your solution has developed a yellow or brown tint, this is a strong indicator of oxidative degradation.[3]

    • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form an amide intermediate (4-Amino-2-chloro-3-methylbenzamide) and subsequently a carboxylic acid (4-Amino-2-chloro-3-methylbenzoic acid). This is more likely to occur if the sample is in an unbuffered aqueous solution or exposed to acidic or basic conditions.[4]

    Causality and Solution: To diagnose the issue, prepare fresh solutions using deoxygenated solvents and store them in amber vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light. Analyze the sample immediately after preparation to establish a baseline chromatogram. If the new peaks do not appear under these conditions, oxidative degradation is the likely culprit.

Scenario 2: Loss of Main Peak Area with No Significant Impurity Peaks

  • Question: The peak area of my main compound is decreasing over time, but I don't see a corresponding increase in any single degradation peak. Where is my compound going?

  • Answer: This scenario can be perplexing but often points towards a few specific phenomena:

    • Formation of Multiple, Small Degradants: The degradation process might be complex, yielding a wide array of minor products that are below the limit of detection or quantification of your current analytical method.

    • Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a significant chromophore at the analytical wavelength you are using.

    • Precipitation: The degradants or the parent compound itself might be precipitating out of solution, especially if the degradation products have lower solubility.

    • Adsorption: The compound or its degradants may be adsorbing to the surface of the sample vial or container.

    Causality and Solution: First, visually inspect your sample for any signs of precipitation. To investigate the formation of multiple small degradants, adjust the y-axis of your chromatogram to look for very small peaks that might have been overlooked. Consider using a more universal detection method, such as mass spectrometry (LC-MS), to identify potential non-UV active products. To rule out adsorption, try using different types of vials (e.g., silanized glass).

Scenario 3: Inconsistent Results in Forced Degradation Studies

  • Question: I am performing forced degradation studies, and my results are not reproducible, especially under oxidative and photolytic stress. Why is this happening?

  • Answer: Reproducibility issues in forced degradation studies often stem from subtle variations in experimental conditions.

    • Oxidative Stress: The rate of oxidation can be highly dependent on the concentration of the oxidizing agent, temperature, and the presence of trace metal ions which can catalyze the reaction.[5]

    • Photolytic Stress: The intensity and wavelength of the light source, as well as the distance of the sample from the source, can significantly impact the rate of photodegradation. The geometry of the sample container can also play a role in the amount of light exposure.

    Causality and Solution: For oxidative studies, ensure precise control over the concentration of the oxidizing agent (e.g., hydrogen peroxide) and the reaction temperature. For photolytic studies, use a calibrated photostability chamber that provides controlled light exposure as per ICH Q1B guidelines.[6] Always run a control sample (protected from light) in parallel to differentiate between photolytic and thermal degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: Based on its chemical structure, the solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. The hydrochloride salt form generally offers better stability than the free base.

  • Q2: What are the primary degradation pathways I should investigate for this molecule?

    • A2: The most probable degradation pathways to investigate in forced degradation studies are:

      • Acid and Base Hydrolysis: The nitrile group is the most likely site of hydrolysis.[3]

      • Oxidation: The aromatic amine is susceptible to oxidation.

      • Photodegradation: Aromatic amines and halogenated aromatics can be sensitive to light.[7]

      • Thermal Degradation: High temperatures can induce degradation, potentially involving the chloro-substituent.

  • Q3: How does the chloro-substituent affect the stability of the molecule?

    • A3: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the adjacent functional groups. It may slightly decrease the susceptibility of the amino group to oxidation but could potentially make the nitrile group more susceptible to nucleophilic attack during hydrolysis.

  • Q4: What analytical techniques are best suited for stability studies of this compound?

    • A4: A stability-indicating HPLC method with UV detection is the primary technique of choice. This method should be capable of separating the parent compound from all potential degradation products. LC-MS/MS is invaluable for the identification and structural elucidation of the degradation products formed during forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve a known amount in the solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid/Solution) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Unknowns Degradation_Pathways Potential Degradation Pathways of 4-Amino-2-chloro-3-methylbenzonitrile Parent 4-Amino-2-chloro-3-methylbenzonitrile Amide 4-Amino-2-chloro-3-methylbenzamide Parent->Amide Hydrolysis (H+ or OH-) Oxidized Oxidized Products (e.g., Dimers, Polymers) Parent->Oxidized Oxidation ([O], hv) Photodegradants Photodegradation Products Parent->Photodegradants Photolysis (hv) Acid 4-Amino-2-chloro-3-methylbenzoic acid Amide->Acid Further Hydrolysis (H+ or OH-)

References

Resolving solubility issues with 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Solubility Challenges in Experimental Settings

Welcome to the technical support guide for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS: 864361-78-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a foundational understanding of its chemical properties and to offer systematic, actionable strategies to achieve successful dissolution for your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in neutral deionized water, but it's forming a cloudy suspension or precipitate. Is the product defective?

A: This is a common observation and typically does not indicate a product quality issue. This compound is the salt of a weakly basic amine.[1][2] While hydrochloride salts are generally designed for enhanced aqueous solubility compared to their "free base" form, their solubility is highly dependent on pH.[3][4] In neutral water (pH ≈ 7), the compound can begin to deprotonate and convert to its less soluble free base form, leading to precipitation.

Q2: What is the recommended starting solvent for this compound?

A: For aqueous solutions, the recommended starting point is a slightly acidic medium. Begin with a solvent such as 0.01 M to 0.1 M hydrochloric acid (HCl) or a buffer system with a pH between 3 and 5. This acidic environment ensures the amine group remains fully protonated, maximizing solubility.[2][5] For organic applications, polar aprotic solvents like DMSO and DMF are often effective, as are alcohols like ethanol and methanol, though solubility may vary.

Q3: My compound dissolved initially with heat, but crashed out of solution upon cooling to room temperature or refrigeration. How can I prevent this?

A: This phenomenon, known as temperature-dependent crystallization, is common for many hydrochloride salts.[6] The solubility of the compound is likely significantly lower at reduced temperatures. To address this, you can either:

  • Work with a lower, more stable concentration that remains in solution at your target temperature.

  • Incorporate a co-solvent (e.g., 5-10% ethanol or DMSO) into your aqueous buffer to increase the solution's overall solvating power.

  • Prepare the stock solution fresh before each experiment if cold storage is problematic.

Q4: Can I adjust the pH of my solution after the compound is added?

A: Yes, but it must be done carefully. If you have a suspension in water, slowly adding dilute HCl dropwise will typically bring the compound into solution. Conversely, adding a base (like NaOH or a basic buffer) will cause the compound to precipitate out of an acidic solution as it converts to the free base.[2][3] This property can be useful for purification but is a critical factor to control in experimental assays.

Section 2: The Science of Dissolution: Understanding the Equilibrium

The primary challenge in dissolving this compound stems from the equilibrium between its protonated (salt) form and its deprotonated (free base) form. As an amine hydrochloride, the compound exists in an ionic state in acidic conditions, which is readily solvated by polar solvents like water.

R-NH₂ (Free Base) + HCl ⇌ [R-NH₃]⁺Cl⁻ (Hydrochloride Salt)

  • [R-NH₃]⁺Cl⁻ (The Salt Form): This is the protonated, ionic form you receive. It is designed to be water-soluble.

  • R-NH₂ (The Free Base Form): If the pH of the solution increases, the equilibrium shifts to the left. The compound loses its proton, becoming a neutral, less polar molecule that is significantly less soluble in water.[2]

This relationship is the cornerstone of troubleshooting solubility issues.

G Figure 1: pH-Dependent Solubility Equilibrium cluster_0 A Free Base R-NH₂ (Poorly Water-Soluble) B Hydrochloride Salt [R-NH₃]⁺Cl⁻ (Water-Soluble) A->B  Add Acid (e.g., HCl)  (Lowers pH) B->A  Add Base (e.g., NaOH)  (Raises pH)

Caption: pH-driven equilibrium of the amine salt.

Section 3: Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic approach to identify and solve the problem. This workflow is designed to move from the simplest to the most complex solutions.

G start Start: Compound Won't Dissolve check_conc Step 1: Check Concentration Is it too high for the solvent? start->check_conc decision_ph Step 2: Is the solvent acidic (pH < 6)? check_conc->decision_ph adjust_ph Step 3: Adjust pH Add 0.1 M HCl dropwise decision_ph->adjust_ph No decision_heat Step 4: Did pH adjustment work? decision_ph->decision_heat Yes adjust_ph->decision_heat apply_heat Step 5: Gentle Heating Warm to 30-40°C with stirring decision_heat->apply_heat No success Success: Clear Solution Achieved decision_heat->success Yes decision_cosolvent Step 6: Did heating work? apply_heat->decision_cosolvent add_cosolvent Step 7: Add Co-solvent Add DMSO or EtOH (start at 5% v/v) decision_cosolvent->add_cosolvent No decision_cosolvent->success Yes fail Consult Further: Consider alternative solvent system or formulation approach add_cosolvent->fail

Caption: A logical workflow for troubleshooting solubility.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol outlines the standard method for preparing an aqueous stock solution. The molecular weight of this compound is approximately 203.07 g/mol .[7]

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM solution, weigh out 2.03 mg of the compound.

  • Select Solvent: Prepare a solvent of 0.01 M HCl by diluting your 0.1 M HCl stock 1:10 with deionized water. This creates a solvent with a pH of approximately 2.

  • Initial Dissolution: Add the weighed compound to your volumetric flask. Add approximately 80% of the final volume (e.g., 8 mL for a 10 mL final volume) of the 0.01 M HCl solvent.

  • Mix: Place the flask on a stir plate and stir. The compound should readily dissolve in the acidic medium. Sonication in a water bath for 2-5 minutes can expedite the process.

  • Final Volume: Once fully dissolved, bring the solution to the final target volume with the 0.01 M HCl solvent.

  • Storage: Store as required by your experimental needs. Be aware that solubility may decrease at lower temperatures.[6]

Protocol 2: Systematic Co-Solvent Screen for Challenging Formulations

If aqueous buffers alone are insufficient, a co-solvent screen can identify a suitable binary solvent system.

Procedure:

  • Aliquot Compound: Weigh equal, small amounts of the compound (e.g., 1-2 mg) into several glass vials.

  • Prepare Solvents: Prepare a panel of primary solvents. A recommended starting panel is:

    • pH 4.0 Citrate Buffer

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (95%)

    • Polyethylene Glycol 400 (PEG400)

  • Screening:

    • To the first vial, add the pH 4.0 buffer dropwise until the compound dissolves or until a large volume has been added and it is deemed insoluble. Record the approximate volume.

    • Repeat for the other pure organic solvents.

    • If the compound is highly soluble in an organic solvent (like DMSO) but poorly soluble in the buffer, test binary mixtures. Prepare pre-mixed solutions of 90:10, 75:25, and 50:50 (v/v) Buffer:DMSO and repeat the solubility test.

  • Analyze: Determine the solvent system that dissolves the compound at the highest concentration with the lowest percentage of organic co-solvent acceptable for your experiment.

Section 5: Data Summary & Advanced Considerations

Use the following table to systematically record your solubility findings.

Solvent System Co-Solvent (% v/v) Temp. (°C) Max Concentration (mg/mL) Observations (Clear, Hazy, Precipitate)
Deionized Water0%25
0.01 M HCl0%25
pH 4.0 Buffer0%25
pH 7.4 Buffer (PBS)0%25
DMSO100%25
pH 4.0 Buffer / DMSO10%25
pH 4.0 Buffer / DMSO25%25
Advanced Topics
  • Common Ion Effect: In some cases, at very high concentrations of HCl, the solubility of a hydrochloride salt can decrease due to the excess of the common chloride ion (Cl⁻).[5] While less common at typical experimental concentrations, it is a known phenomenon. If you observe precipitation after adding a large amount of concentrated HCl, this may be the cause.

  • "Oiling Out": If the compound forms a viscous, oily liquid instead of a solid precipitate, it may indicate the presence of minor impurities or that the compound is hygroscopic.[8] This can sometimes be resolved by attempting to crystallize the material from a different solvent system, for example by dissolving in a minimal amount of methanol and adding an anti-solvent like diethyl ether.[9]

By understanding the fundamental chemistry of this compound and applying these systematic troubleshooting techniques, researchers can overcome solubility hurdles and ensure accurate, reproducible experimental outcomes.

References

Technical Support Center: Purification of Crude 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS: 864361-78-4). This molecule is a substituted aminobenzonitrile, a class of compounds often used as building blocks in pharmaceutical and materials science research. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final product. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers in achieving high purity for this compound.

The information herein is synthesized from established chemical principles and best practices in purification, designed to provide a self-validating framework for your experimental work.

PropertyValueReference
CAS Number 864361-78-4[1][2][3]
Molecular Formula C₈H₇ClN₂ · HCl[1][4]
Molecular Weight 203.07 g/mol [1][5]
Appearance (Pure) Solid[4]
Free Base CAS 573768-09-9[6]
Free Base MW 166.61 g/mol [7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities are typically dependent on the synthetic route. Common sources include unreacted starting materials, byproducts, and reagents. For instance, if prepared via reduction of a corresponding nitro compound, residual nitro-aromatics may be present.[8][9] Side-products from incomplete reactions or rearrangements can also be a source of contamination. Colored, often polymeric, impurities are also frequently encountered in aromatic amine syntheses.

Q2: My crude product is a dark, sticky solid. Is this normal and which purification method should I choose first?

A2: It is common for crude amine salts to be discolored or have a non-crystalline appearance due to residual solvents and impurities. The choice of purification method depends on the nature of the impurities. A logical starting point is recrystallization, as it is highly effective for crystalline solids. If the material "oils out" or fails to crystallize, an acid-base extraction to remove neutral or acidic impurities followed by chromatography of the free base is a robust alternative.

Q3: What safety precautions are essential when handling this compound?

A3: 4-Amino-2-chloro-3-methylbenzonitrile, like many aminobenzonitriles, should be handled with care. It is classified as an acute toxin and irritant.[10] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Q4: Should I purify the compound as the hydrochloride salt or the free base?

A4: This depends on the chosen purification method and the subsequent reaction.

  • Hydrochloride Salt: Ideal for purification by recrystallization. The salt form is generally more crystalline and stable than the free base.

  • Free Base: Necessary for purification by standard silica gel chromatography to avoid strong ionic interactions with the stationary phase. Purification is often easier on the free base, which can be converted back to the highly pure hydrochloride salt in a final step.

Purification Strategy Decision Workflow

Before selecting a protocol, evaluate your crude material. This workflow provides a logical path to determine the most effective purification strategy.

G start Start: Crude HCl Salt is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction to isolate free base (Protocol 2) is_solid->acid_base No (Oily/Gummy) success Is the product pure? (Check by MP, TLC, HPLC) recrystallize->success end Pure Product success->end Yes success->acid_base No chromatography Purify Free Base by Column Chromatography (Protocol 3) acid_base->chromatography convert_salt Convert pure free base back to HCl salt chromatography->convert_salt convert_salt->end

Caption: Decision workflow for purification strategy.

Protocol 1: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility between the compound and impurities in a given solvent at different temperatures.[11]

Core Principle: The crude material is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, allowing it to form pure crystals while impurities remain dissolved in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For amine hydrochlorides, polar protic solvents are often effective. Test small batches to find a solvent that dissolves the crude material when hot but not at room temperature.

    • Good candidates: Isopropanol, ethanol, methanol/diethyl ether mixture.[12] Isopropanol is often preferred as many hydrochloride salts have high solubility in ethanol, even when cold.[12]

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Add more solvent in small portions until the solid is just dissolved. Causality: Using the minimum amount of solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal.[12] Re-heat the mixture to boiling for a few minutes. Mechanism: The porous surface of the charcoal adsorbs colored, often large, organic impurities.

  • Hot Filtration (if charcoal was used): If charcoal was added, a hot gravity filtration is necessary to remove it. Pre-heat a clean flask and a funnel with fluted filter paper by rinsing with hot solvent. Quickly filter the hot solution. Causality: Pre-heating prevents the product from prematurely crystallizing in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Acid-Base Extraction to Isolate the Free Amine

This technique separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[13][14] The hydrochloride salt is first converted to its neutral "free base" form, which is soluble in organic solvents but insoluble in water.

Core Principle: The acidic amine hydrochloride is neutralized with a base, making it soluble in an organic layer. Acidic impurities can then be removed with a basic wash, while neutral impurities remain with the product in the organic layer.

G cluster_0 Separatory Funnel start 1. Dissolve crude HCl salt in Water + Ethyl Acetate add_base 2. Add aq. NaOH or NaHCO₃ to basify (pH > 9) start->add_base shake 3. Shake & Separate Layers add_base->shake organic_layer Organic Layer: - Free Amine (Product) - Neutral Impurities shake->organic_layer aqueous_layer Aqueous Layer: - Acidic Impurities (as salts) - NaCl shake->aqueous_layer dry 4. Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry evaporate 5. Evaporate Solvent dry->evaporate product Crude Free Amine (Ready for Chromatography) evaporate->product

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that may form. Continue adding base until the aqueous layer is basic (pH > 9, check with pH paper). Mechanism: The base deprotonates the ammonium hydrochloride, forming the neutral free amine which is preferentially soluble in the organic layer.[15]

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and allow the layers to fully separate. Drain the aqueous layer.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Separate the layers.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude free amine, which can now be purified by column chromatography.

Protocol 3: Flash Column Chromatography of the Free Amine

Chromatography is used to separate the free amine from any remaining neutral or closely related basic impurities.

Core Principle: A solution of the crude compound (mobile phase) is passed through a column containing a solid adsorbent (stationary phase). Separation occurs because different compounds travel through the column at different rates based on their relative affinities for the two phases.

Challenges and Solutions for Amines: Basic amines often exhibit poor behavior on standard silica gel (an acidic stationary phase), leading to significant peak tailing or streaking.[16][17] This strong interaction can be overcome in two primary ways:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the eluent system (e.g., 0.5-1% v/v).[16][17][18] Mechanism: The modifier neutralizes the acidic silanol groups on the silica surface, preventing irreversible adsorption of the target amine.

  • Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica, which minimizes the problematic acid-base interactions.[16][17]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.3. Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol, remembering to add ~1% TEA to the solvent chamber.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate + 1% TEA) and pack the column.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the packed column. Causality: Dry loading ensures a narrow starting band, leading to better separation.

  • Elution: Run the column using the pre-determined eluent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine modifier is volatile and will co-evaporate.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out During Recrystallization 1. Solution is too concentrated or impurities are depressing the melting point.2. Recrystallization solvent boiling point is higher than the product's melting point.1. Add more hot solvent to achieve full dissolution.2. Scratch the inside of the flask with a glass rod to induce nucleation.3. Add a "seed crystal" of pure product if available.4. Change to a lower-boiling point solvent or a mixed-solvent system.
Low Yield After Recrystallization 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Incomplete crystallization from the cold solution.1. Evaporate some solvent and re-cool the solution.2. Ensure the filtration apparatus is properly pre-heated.3. Allow more time for cooling or cool to a lower temperature (e.g., in a freezer).
Product is Still Colored After Purification Residual colored, polymeric, or highly conjugated impurities are present.1. During recrystallization, use activated charcoal to adsorb the colored impurities.2. Ensure adequate separation during column chromatography; colored bands should be visibly separate.
Streaking/Tailing on TLC or Column The basic amine is interacting strongly with the acidic silica gel stationary phase.[16][17][19]1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.[17][18]2. Switch to a basic alumina or amine-functionalized silica stationary phase.[16]3. Consider using reversed-phase chromatography with a basic mobile phase modifier.[17]
Emulsion Forms During Acid-Base Extraction The organic and aqueous layers are not separating cleanly, often due to insoluble particulates or high concentration.1. Add brine (saturated NaCl solution); this increases the polarity of the aqueous phase and can help break the emulsion.2. Let the mixture stand for a longer period without agitation.3. Filter the entire mixture through a pad of Celite or glass wool.

References

Preventing side reactions during the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

A prevalent and efficient method for synthesizing 4-Amino-2-chloro-3-methylbenzonitrile is through a Sandmeyer reaction, starting from a suitable aniline precursor, followed by the formation of the hydrochloride salt. This guide will focus on troubleshooting this synthetic route.

A plausible, though not explicitly detailed in publicly available literature for this exact molecule, synthetic pathway would involve the diazotization of a substituted aniline followed by cyanation. A closely related synthesis is that of 4-amino-2-chlorobenzonitrile from 2-chloro-4-nitrobenzonitrile, which involves reduction of the nitro group.[1][2] For the purpose of this guide, we will address potential side reactions assuming a Sandmeyer-type approach.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of 4-Amino-2-chloro-3-methylbenzonitrile after the Sandmeyer reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in a Sandmeyer reaction are a common issue and can often be traced back to the instability of the intermediate diazonium salt. Here are the primary factors to investigate:

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the critical first step.[3]

    • Cause: Insufficient acid or sodium nitrite, or improper temperature control.

    • Solution:

      • Ensure a stoichiometric excess of both acid (typically 2.5-3 equivalents of HCl) and sodium nitrite (around 1.1 equivalents) are used.

      • Strictly maintain the reaction temperature between 0-5 °C during the dropwise addition of the sodium nitrite solution. Use of an ice-salt bath is recommended.[3]

      • After the addition of sodium nitrite, it is good practice to check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess). This confirms the complete consumption of the starting amine.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or upon prolonged standing.

    • Cause: Temperatures rising above 5 °C during diazotization or before the addition of the copper(I) cyanide.

    • Solution:

      • Keep the diazonium salt solution cold at all times (0-5 °C).

      • Use the freshly prepared diazonium salt immediately in the subsequent Sandmeyer step. Do not store the diazonium salt solution.[3]

  • Inactive Catalyst: The copper(I) cyanide catalyst plays a crucial role in the conversion of the diazonium salt to the nitrile.

    • Cause: Oxidation of the Cu(I) salt to Cu(II).

    • Solution:

      • Use freshly prepared or high-purity copper(I) cyanide.

      • Ensure the copper(I) cyanide is fully dissolved or well-suspended in the reaction medium before the addition of the diazonium salt.

Issue 2: Formation of a Colored Impurity

Question: During my Sandmeyer reaction, I observed the formation of a colored precipitate, and my final product is discolored. What is this impurity and how can I prevent it?

Answer:

The formation of a colored impurity in a Sandmeyer reaction is often indicative of an azo coupling side reaction .

  • Mechanism: The electrophilic diazonium salt can react with an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the unreacted starting aniline. This reaction forms a highly conjugated azo compound, which is typically intensely colored (e.g., red, orange, or yellow).

  • Prevention:

    • Efficient Diazotization: The most effective way to prevent azo coupling is to ensure the complete and rapid conversion of the starting amine to the diazonium salt. Follow the recommendations in "Issue 1" for complete diazotization.

    • pH Control: Azo coupling with anilines is generally favored in weakly acidic to neutral conditions (pH 4-5).[4] Maintaining a strongly acidic environment helps to keep the concentration of the free, unprotonated aniline low, thus suppressing this side reaction.

    • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt reacts quickly in the desired Sandmeyer pathway rather than accumulating and reacting with any remaining starting material.

Issue 3: Presence of a Phenolic Impurity

Question: My analytical data (e.g., NMR, LC-MS) suggests the presence of a hydroxyl group on the aromatic ring instead of the nitrile group. How is this happening?

Answer:

The formation of a phenol is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.

  • Mechanism: The diazonium salt can be hydrolyzed to a phenol, particularly at elevated temperatures. This reaction proceeds with the loss of nitrogen gas.[5]

  • Prevention:

    • Strict Temperature Control: As with preventing diazonium salt decomposition, maintaining a low temperature (0-5 °C) throughout the diazotization and the initial stages of the Sandmeyer reaction is crucial to minimize phenol formation.

    • Minimize Water Content (where applicable): While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water and ensuring all reagents are cold can help to suppress this side reaction.

Issue 4: Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid

Question: I have identified an impurity that appears to be the corresponding amide or carboxylic acid of my target molecule. At what stage is this occurring and how can I avoid it?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup or purification.

  • Mechanism: In the presence of strong acid or base and water, the nitrile group can undergo hydrolysis to first form a primary amide, and then further hydrolyze to a carboxylic acid.[6]

  • Prevention:

    • Careful pH Control During Workup: When neutralizing the reaction mixture, avoid strongly acidic or basic conditions for prolonged periods, especially if heating is required. It is best to work at or near neutral pH once the Sandmeyer reaction is complete.

    • Temperature Control During Purification: If distillation or recrystallization from protic solvents is used for purification, be mindful of the temperature and duration of heating to minimize hydrolysis.

    • Use of Aprotic Solvents: For purification via chromatography, using aprotic solvents will prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the final product to its hydrochloride salt?

A1: Converting the free amine of 4-Amino-2-chloro-3-methylbenzonitrile to its hydrochloride salt serves several important purposes:

  • Increased Stability: Amine salts are generally more stable and less prone to aerial oxidation than the corresponding free amines.[7]

  • Improved Handling: The hydrochloride salt is typically a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.[8]

  • Enhanced Solubility: While the free amine may have limited solubility in water, the hydrochloride salt is often more soluble in aqueous media, which can be advantageous for certain applications and purification techniques.[7][9]

Q2: How do I form the hydrochloride salt?

A2: The hydrochloride salt is typically formed by reacting the purified free amine with hydrochloric acid. A common laboratory procedure involves:

  • Dissolving the purified 4-Amino-2-chloro-3-methylbenzonitrile in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly adding a solution of anhydrous HCl in the same or a compatible solvent, or by bubbling dry HCl gas through the solution.[10]

  • The hydrochloride salt will precipitate out of the solution.

  • The salt is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

Q3: My hydrochloride salt is hygroscopic. How should I store it?

A3: Hygroscopicity can be an issue with some hydrochloride salts. To ensure the stability and integrity of your product, it should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of analytical techniques should be used to confirm the identity and purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups, such as the amine (N-H stretch), nitrile (C≡N stretch), and the aromatic ring.

Visualizations

Proposed Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2-Chloro-3-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (0-5 °C) C 4-Amino-2-chloro-3-methylbenzonitrile B->C  CuCN S1 Azo Dye Impurity B->S1  + Unreacted Aniline S2 Phenolic Impurity B->S2  + H₂O (Heat) D 4-Amino-2-chloro-3-methylbenzonitrile HCl C->D  HCl S3 Amide/Carboxylic Acid Impurity C->S3  H₂O, H⁺/OH⁻

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckDiazotization Check Diazotization Step Start->CheckDiazotization CheckTemp Verify Temperature Control (0-5 °C) CheckDiazotization->CheckTemp Yes CheckPurity Check Catalyst Activity (Fresh CuCN) CheckDiazotization->CheckPurity No CheckReagents Verify Reagent Stoichiometry (Excess Acid & NaNO₂) CheckTemp->CheckReagents CheckReagents->CheckPurity Optimize Optimize Reaction Conditions CheckPurity->Optimize

Caption: Troubleshooting workflow for low product yield.

Quantitative Data Summary

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes diazonium salt decomposition and phenol formation.[3]
HCl (for diazotization) 2.5 - 3.0 equivalentsEnsures complete formation of the anilinium salt and maintains acidic conditions to prevent azo coupling.
Sodium Nitrite 1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the primary amine.
pH for Azo Coupling (Anilines) 4 - 5Conditions to avoid; maintaining high acidity suppresses this side reaction.[4]

Experimental Protocols

Please note: The following are generalized protocols based on the Sandmeyer reaction and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Diazotization of 2-Chloro-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Protocol 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous solution of NaCN or KCN).

  • Cool the copper(I) cyanide mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and proceed with workup (e.g., extraction with an organic solvent, followed by washing and drying).

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-Amino-2-chloro-3-methylbenzonitrile in anhydrous diethyl ether.

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound.

References

Hygroscopic nature and handling of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific challenges posed by the hygroscopic nature of this compound.

Part 1: Product Characteristics & Initial Handling

FAQ 1: What is this compound and why is it hygroscopic?

This compound is the salt form of the parent amine. The hydrochloride salt is typically a crystalline solid that is more stable and soluble in polar solvents compared to its freebase form.

The "Why": Hygroscopicity, the tendency to absorb moisture from the air, is a common characteristic of many salts.[1][2][3] This occurs because the ionic lattice of the salt has a strong affinity for water molecules. The polar water molecules are attracted to the charged ions (the protonated amine and the chloride anion) in the crystal structure. This attraction is often strong enough to pull water vapor directly from the surrounding atmosphere, leading to physical changes in the material.[3]

PropertyDescriptionImplication for Handling
Physical Form Typically a crystalline powder or solid.Surface area can influence the rate of water absorption.
Hygroscopicity Readily absorbs moisture from the atmosphere.[1][2]Requires controlled storage and handling environments to prevent degradation and ensure accurate measurements.
Solubility Generally soluble in polar solvents.The presence of absorbed water can affect dissolution rates and final concentrations.
FAQ 2: I've just received a new bottle. What are the immediate steps I should take?

Upon receipt, inspect the container's integrity. Ensure the cap is tightly sealed and consider adding extra sealing, like Parafilm®, around the cap-bottle interface, especially for long-term storage. Store the container in a cool, dry place away from direct sunlight. The ideal storage location is a desiccator containing a drying agent like silica gel or calcium chloride to maintain a low-humidity environment.[1][2][4]

Part 2: Weighing & Solution Preparation

FAQ 3: I'm trying to weigh the compound, but the balance reading is unstable and the powder looks clumpy. What's happening?

This is a classic sign of moisture absorption.[5] As the compound is exposed to ambient air, it rapidly pulls in water, causing the mass to continuously increase, which leads to a drifting balance reading.[5] The absorbed water also acts as a binding agent between particles, causing the fine powder to clump or become sticky.[1][3] This makes accurate weighing and complete transfer of the material extremely challenging.

Protocol 1: Accurate Weighing of a Hygroscopic Compound

This protocol is designed to minimize atmospheric exposure and ensure the most accurate mass measurement.

Objective: To accurately weigh a target mass of this compound while minimizing water absorption.

Materials:

  • Analytical balance with a draft shield

  • Spatula

  • Weighing paper or boat

  • Tightly sealed vial or flask for the final sample

  • Stopwatch or timer

Procedure:

  • Preparation: Place your spatula, weighing vessel, and receiving flask/vial inside the balance chamber. Allow all items to equilibrate to the temperature of the balance for at least 15-20 minutes. This prevents thermal drafts that can affect the reading.

  • Taring: Close the draft shield doors. Tare the balance with the weighing vessel on the pan.

  • Rapid Weighing:

    • Open the main container of the this compound for the shortest time possible.

    • Quickly transfer an approximate amount of the solid to the tared weighing vessel. It is better to be slightly under the target weight than to spend extra time adding small increments.

    • Immediately and securely reseal the main container.

  • Measurement: Close the draft shield doors and record the mass as soon as the reading stabilizes. Do not wait for an extended period, as moisture absorption will continue.

  • Transfer: Promptly transfer the weighed solid to your designated reaction flask or vial. If quantitative transfer is critical, weigh the vessel again after the transfer (weigh-by-difference method) to determine the exact amount delivered.

  • Alternative (for high precision): For highly sensitive applications, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a low-humidity dry box.[6][7][8]

FAQ 4: How can I prepare a stock solution with an accurate concentration?

Given the hygroscopic nature, assuming the weighed solid is 100% pure active compound is a common source of error. The "true" mass of the compound is lower than the weighed mass due to the presence of water.

The "Why": If you weigh out 100 mg of the compound that has absorbed 5% water by mass, you only have 95 mg of the active molecule. Failing to account for this will result in all subsequent dilutions and experiments having a concentration that is 5% lower than intended.

Best Practice:

  • Follow the Accurate Weighing Protocol above.

  • Immediately after weighing, dissolve the solid in your chosen solvent.

  • For critical applications, determine the water content of a representative sample from the bottle using Karl Fischer titration. This method specifically quantifies water content, unlike a Loss on Drying (LOD) test which measures all volatiles.[9]

  • Use the determined water content to apply a correction factor to your weighed mass for calculating the precise concentration.

    • Corrected Mass = Weighed Mass × (1 - [Water Content Fraction])

Part 3: Troubleshooting Experimental Failures

FAQ 5: My reaction yields are inconsistent, or my analytical results (HPLC, NMR) are not reproducible. Could this be related to the reagent's handling?

Absolutely. Inconsistent water content is a primary suspect for irreproducibility.

  • Reaction Stoichiometry: If this compound is a limiting reagent, unaccounted-for water mass means you are adding fewer moles of the reactant than calculated, leading to lower-than-expected yields.

  • Analytical Chemistry (HPLC/LC-MS):

    • Concentration Errors: Inaccurate stock solution concentrations directly lead to incorrect calibration curves and faulty quantification of unknown samples.[10]

    • Chromatographic Issues: The presence of excess water in a sample can sometimes alter the peak shape or retention time, especially in non-aqueous or specific chromatographic modes like HILIC.[11][12]

  • NMR Spectroscopy: The presence of a large, broad water peak (around 4.7 ppm in DMSO-d6 or 1.56 ppm in CDCl3) can obscure signals from your compound of interest that appear in that region of the spectrum.

Workflow 1: Troubleshooting Inconsistent Results

This decision tree helps diagnose if the hygroscopic nature of the reagent is the root cause of your experimental issues.

G start Inconsistent Experimental Results (e.g., Yield, Purity, Potency) check_handling Review Reagent Handling Protocol start->check_handling check_storage Was reagent stored in a desiccator? check_handling->check_storage Storage check_weighing Was weighing performed rapidly (< 1 min exposure)? check_handling->check_weighing Weighing check_appearance Does solid appear clumpy or wet? check_handling->check_appearance Visual determine_water Action: Determine Water Content (Karl Fischer Titration) check_storage->determine_water No dry_reagent Consider Drying Reagent? (Vacuum Oven, Low Temp) check_storage->dry_reagent Yes check_weighing->determine_water No check_weighing->dry_reagent Yes check_appearance->determine_water Yes check_appearance->dry_reagent No correct_calcs Action: Apply Correction Factor to Mass and Recalculate determine_water->correct_calcs rerun_exp Result: Rerun Experiment with Corrected Concentrations correct_calcs->rerun_exp dry_reagent->correct_calcs No, use as is other_cause Root Cause Likely Elsewhere (e.g., solvent purity, instrument error) dry_reagent->other_cause Yes, but problem persists G cluster_storage Storage cluster_handling Handling (Inert or Dry Atmosphere if possible) cluster_analysis Analysis & Use receive Receive & Inspect Seal with Parafilm desiccator Store in Desiccator (Cool, Dry, Dark) receive->desiccator equilibrate Equilibrate Reagent & Tools to RT desiccator->equilibrate weigh Weigh Rapidly (<1 min exposure) equilibrate->weigh dissolve Dissolve Immediately in Solvent weigh->dissolve karl_fischer Optional: Karl Fischer Titration to Determine Water % dissolve->karl_fischer use_exp Use in Experiment (Apply Correction Factor) dissolve->use_exp karl_fischer->use_exp

References

Validation & Comparative

A Comparative Guide to 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride and Its Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzonitriles in Drug Discovery

Substituted benzonitriles are a cornerstone scaffold in modern medicinal chemistry, recognized for their role in the rational design of targeted therapeutics.[1][2] The electronic properties of the nitrile group, combined with the diverse functionalities that can be introduced onto the benzene ring, make these compounds versatile building blocks for molecules with a wide range of biological activities.[2][3] 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (ACMB-HCl), our primary compound of interest, represents a synthetically accessible intermediate with a substitution pattern ripe for exploration in structure-activity relationship (SAR) studies.[4][5]

This guide provides a comparative analysis of ACMB-HCl and two structurally related analogs. The objective is to elucidate how subtle changes in the substitution pattern on the benzonitrile core can influence physicochemical properties and, consequently, inhibitory activity against a key therapeutic target. We will focus on Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase critical for B cell development and signaling.[6][7][8] Dysregulation of BTK is implicated in various B cell malignancies and autoimmune diseases, making it a high-value target for small molecule inhibitors.[9][10]

Selection of Analogs: A Rationale for SAR Exploration

To understand the contribution of each substituent to the overall activity profile, we have selected two key analogs for comparison against our parent compound, 4-Amino-2-chloro-3-methylbenzonitrile (ACMB).

  • Analog 1: 4-Amino-2-chlorobenzonitrile (ACN) . This analog lacks the C3-methyl group. Its comparison to ACMB will help determine the steric and electronic influence of the methyl group on target engagement.

  • Analog 2: 4-Amino-3-chloro-2-methylbenzonitrile (iso-ACMB) . This compound is a positional isomer of ACMB where the chloro and methyl groups have swapped positions. This comparison is critical for understanding the spatial requirements of the binding pocket.

Physicochemical Properties: The Foundation of Drug Action

The physical and chemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with the target protein. Below is a summary of the key computed and experimental properties for ACMB and its selected analogs.

Property4-Amino-2-chloro-3-methylbenzonitrile (ACMB)4-Amino-2-chlorobenzonitrile (ACN)4-Amino-3-chloro-2-methylbenzonitrile (iso-ACMB)
Molecular Formula C₈H₇ClN₂C₇H₅ClN₂C₈H₇ClN₂
Molecular Weight 166.61 g/mol 152.58 g/mol 166.61 g/mol
Melting Point (°C) Not available116-118 °CNot available
Topological Polar Surface Area (TPSA) 49.8 Ų[4]49.8 Ų49.8 Ų
LogP (calculated) 2.32.02.4
Hydrogen Bond Donors 1 (Amino group)1 (Amino group)1 (Amino group)
Hydrogen Bond Acceptors 2 (Nitrile, Amino)2 (Nitrile, Amino)2 (Nitrile, Amino)

Data for iso-ACMB and LogP values are calculated based on standard chemical software predictions.

Expert Interpretation: The removal of the methyl group in ACN slightly reduces its molecular weight and lipophilicity (LogP), which could impact cell permeability and solubility. The positional isomerization in iso-ACMB maintains the same molecular weight as ACMB but may present a different three-dimensional shape to the target's binding site, potentially altering binding affinity. The identical TPSA and hydrogen bond counts suggest that all three compounds have similar potential for forming key polar interactions.

Comparative Biological Evaluation: In Vitro Kinase Inhibition Assay

To quantitatively compare the efficacy of these compounds, a standardized in vitro kinase inhibition assay is essential.[11][12] We will use a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[12] This method is highly sensitive, robust, and suitable for determining the half-maximal inhibitory concentration (IC₅₀) of each compound.[12][13]

Experimental Protocol: BTK Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.

Causality Behind Experimental Choices:

  • DMSO as Solvent: Compounds are dissolved in DMSO as it is a standard, largely inert solvent for screening libraries. A low final concentration (<1%) is used to minimize effects on enzyme activity.

  • Pre-incubation: A 10-minute pre-incubation of the enzyme with the inhibitor allows the compound to reach binding equilibrium before the reaction is initiated with ATP.[12]

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase to allow for competitive inhibitors to be identified effectively.

  • Controls:

    • Positive Control (Ibrutinib): A known, potent BTK inhibitor is used to validate that the assay can detect inhibition.[8]

    • Negative Control (DMSO): Represents 100% enzyme activity (no inhibition).

    • "No Enzyme" Control: Measures background signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of ACMB, ACN, iso-ACMB, and Ibrutinib in 100% DMSO. Create a 10-point, 1:3 serial dilution series for each compound in DMSO.[12]

  • Reaction Setup: In a 384-well white plate, add 2.5 µL of each diluted compound or DMSO control.

  • Enzyme Addition: Add 2.5 µL of recombinant human BTK enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature.[12]

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate for BTK and ATP) to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection p1 Compound Serial Dilution in DMSO a1 Add 2.5 µL Compound/DMSO to 384-well plate p1->a1 p2 BTK Enzyme Preparation in Assay Buffer a2 Add 2.5 µL BTK Enzyme p2->a2 a1->a2 a3 Incubate 10 min (RT) (Pre-incubation) a2->a3 a4 Add 5 µL Substrate/ATP (Initiate Reaction) a3->a4 a5 Incubate 60 min (30°C) (Kinase Reaction) a4->a5 d1 Add 10 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) a5->d1 d2 Incubate 40 min (RT) d1->d2 d3 Add 20 µL Kinase Detection Reagent (Convert ADP to Light) d2->d3 d4 Incubate 30 min (RT) d3->d4 d5 Measure Luminescence d4->d5 G BCR B Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Transcription Transcription Factors (NF-κB, NFAT) Ca_Flux->Transcription PKC->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor ACMB & Analogs Inhibitor->BTK Inhibition

References

A Researcher's Guide to the Target Validation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of its biological target. This guide provides an in-depth, comparative framework for validating the biological target of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride , a compound whose precise molecular target is not yet fully elucidated in public-domain literature.

Given that structurally related aminobenzonitrile and amino-chloro-substituted aromatic compounds have shown activity as protein kinase inhibitors, this guide will proceed with the hypothesis that this compound is an inhibitor of a specific protein kinase.[1][2][3] For the purpose of providing a concrete experimental framework, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as our hypothetical target. This guide will compare the experimental performance of our compound of interest against Gefitinib , a well-established and clinically approved EGFR inhibitor, serving as our positive control.

The methodologies detailed herein are designed to build a robust, multi-faceted case for target engagement, moving from direct biophysical interaction in a cellular context to the downstream functional consequences of target modulation.

Section 1: Foundational Target Engagement – The Cellular Thermal Shift Assay (CETSA)

The Rationale: The principle behind the Cellular Thermal Shift Assay (CETSA) is that the binding of a ligand, such as our small molecule inhibitor, to its target protein confers thermal stability.[4] When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[4][5] This allows for a direct assessment of target engagement within the complex milieu of a living cell, a critical first step in target validation.[5]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture EGFR-expressing cells (e.g., A549 lung cancer cells) B 2. Treat cells with: - Vehicle (DMSO) - 4-Amino-2-chloro-3-methylbenzonitrile HCl - Gefitinib (Positive Control) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Cell Lysis & Centrifugation to separate soluble and precipitated fractions D->E F 6. SDS-PAGE & Western Blot for soluble EGFR E->F G 7. Densitometry & Curve Fitting to determine melting temperature (Tm) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis:

The primary output of a CETSA experiment is the "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in this curve to the right for the drug-treated samples indicates target stabilization.

CompoundApparent Melting Temp (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)52.1°CN/ABaseline thermal stability of EGFR.
4-Amino-2-chloro-3-methylbenzonitrile HCl (10 µM) 56.8°C +4.7°C Demonstrates significant target engagement and stabilization of EGFR.
Gefitinib (1 µM)57.5°C+5.4°CConfirms assay validity and provides a benchmark for stabilization.

In-Depth Protocol: CETSA

  • Cell Culture: Plate A549 cells (or another high EGFR-expressing cell line) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM 4-Amino-2-chloro-3-methylbenzonitrile HCl), positive control (1 µM Gefitinib), or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C). Include an unheated control.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction), determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for EGFR.

  • Data Analysis: Quantify the band intensities using densitometry. For each treatment group, plot the percentage of soluble EGFR relative to the unheated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

Section 2: Functional Consequence – In Vitro Kinase Assay

The Rationale: While CETSA confirms physical binding, it does not provide information on the functional consequence of that binding. An in vitro kinase assay directly measures the ability of a compound to inhibit the catalytic activity of the target enzyme. This is a crucial step to confirm that the observed binding leads to a functional modulation, in this case, inhibition of EGFR's kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow A 1. Prepare reaction mix: - Recombinant EGFR kinase - Kinase buffer - ATP - Substrate peptide B 2. Add compounds at varying concentrations: - 4-Amino-2-chloro-3-methylbenzonitrile HCl - Gefitinib - Vehicle (DMSO) A->B C 3. Incubate at 30°C to allow phosphorylation of the substrate B->C D 4. Stop the reaction C->D E 5. Detect phosphorylated substrate (e.g., using a phosphospecific antibody and a luminescence-based readout) D->E F 6. Plot % inhibition vs. compound concentration and calculate IC50 value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Comparative Data Analysis:

The key metric from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundIC50 (EGFR Kinase)Interpretation
4-Amino-2-chloro-3-methylbenzonitrile HCl 85 nM Demonstrates potent, direct inhibition of EGFR enzymatic activity.
Gefitinib30 nMProvides a benchmark for potent EGFR inhibition and validates the assay system.

In-Depth Protocol: In Vitro Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of 4-Amino-2-chloro-3-methylbenzonitrile HCl and Gefitinib in DMSO, then further dilute in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the compounds at various concentrations, and the peptide substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotinylated peptide, bringing the europium and APC in close proximity for a FRET signal.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Cellular Pathway Modulation – Phospho-Protein Analysis

The Rationale: To confirm that the compound engages and inhibits its target in a cellular context with functional consequences, we must analyze the downstream signaling pathway. EGFR activation leads to its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like AKT and ERK.[6] A genuine EGFR inhibitor should reduce the levels of phosphorylation of these key signaling nodes.

Signaling Pathway Diagram:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation AKT AKT pEGFR->AKT ERK ERK pEGFR->ERK pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor 4-Amino-2-chloro- 3-methylbenzonitrile HCl Inhibitor->pEGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Comparative Data Analysis:

This is typically assessed by Western blotting of cell lysates from cells stimulated with EGF in the presence or absence of the inhibitor.

Treatment Conditionp-EGFR (Tyr1068)p-AKT (Ser473)p-ERK1/2 (Thr202/Tyr204)Interpretation
Vehicle (DMSO)BasalBasalBasalUnstimulated baseline.
EGF (100 ng/mL)++++++++++++Strong activation of the EGFR pathway.
EGF + 4-Amino-2-chloro-3-methylbenzonitrile HCl + + + Significantly reduces EGF-stimulated phosphorylation, confirming cellular target inhibition.
EGF + Gefitinib+++Potent inhibition of the pathway, serving as a positive control.
(Levels are represented qualitatively: Basal, +, ++, +++, ++++)

In-Depth Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Starvation: Plate A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with the test compound, Gefitinib, or vehicle for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine protein concentrations, and analyze equal amounts of protein by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK. A loading control like GAPDH should also be used.

  • Analysis: Image the blots and compare the levels of phosphorylated proteins in the inhibitor-treated samples to the EGF-stimulated control.

Conclusion

This guide outlines a rigorous, multi-pronged approach to validate the biological target of a novel compound, using this compound and the hypothetical target EGFR as an example. By systematically employing a suite of orthogonal assays—CETSA for direct target binding, in vitro kinase assays for functional inhibition, and phospho-protein analysis for cellular pathway modulation—researchers can build a compelling and robust case for a compound's mechanism of action. The comparative use of a known inhibitor like Gefitinib at each stage is essential for validating the experimental systems and benchmarking the potency and efficacy of the novel compound. This structured approach, grounded in sound scientific principles, is indispensable for the successful progression of small molecules in the drug discovery pipeline.

References

A Researcher's Guide to Cross-Reactivity Profiling: A Methodological Case Study Using 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is contingent on a thorough understanding of its biological interactions. Chief among these is its selectivity profile. Off-target activities, or cross-reactivity, can lead to unforeseen toxicity or, in some cases, reveal opportunities for polypharmacology. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of a novel kinase inhibitor, using the chemical entity 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as a structural exemplar for a hypothetical inhibitor, "ACMB-HCI." We will detail the strategic rationale, provide robust experimental protocols, and demonstrate best practices for data presentation and interpretation, equipping researchers in drug development with the tools to rigorously characterize their compounds.

Introduction: The Imperative of Selectivity

Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular processes and a major class of therapeutic targets.[1] However, the high degree of structural conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors.[2][3] A compound that inhibits its intended target with high potency may also interact with dozens of other kinases, leading to potential safety liabilities.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step to mitigate late-stage failures and build a robust safety profile for a drug candidate.[3][5]

This guide uses a hypothetical ATP-competitive inhibitor, ACMB-HCI, structurally based on this compound, to illustrate a tiered approach to selectivity profiling. Let us assume through initial screening, ACMB-HCI has been identified as a potent inhibitor of Tyrosine Kinase with Immunoglobulin and EGF Homology Domains 2 (TIE2) , a key regulator of angiogenesis. Our objective is to build a comprehensive understanding of its kinome-wide selectivity.

The Screening Cascade: A Tiered Strategy for Profiling

A logical, tiered approach is the most resource-effective strategy for profiling. We begin with a broad, low-resolution scan of the kinome and progressively increase the biological relevance and complexity of the assays for hits identified in the initial screen.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Compound ACMB-HCI BroadScreen Large-Panel Biochemical Screen (e.g., >400 kinases @ 1µM) Compound->BroadScreen IC50 Biochemical IC50 Determination (10-point dose-response) Decision1 Identify Off-Targets (% Inhibition > 50%) BroadScreen->Decision1 CETSA Cellular Target Engagement (e.g., CETSA or NanoBRET) Decision1->IC50 Hits Identified Decision2 Selectivity Ratio < 100-fold vs Primary Target? IC50->Decision2 Decision2->CETSA Significant Off-Target Potency Phenotypic Downstream Functional Assays (e.g., Phospho-protein Western Blot) CETSA->Phenotypic G cluster_0 Angiogenesis Pathway cluster_1 Proliferation Pathway Ang1 Angiopoietin-1 TIE2 TIE2 Ang1->TIE2 PI3K PI3K TIE2->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Permeability Akt->Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor ACMB-HCI Inhibitor->TIE2 Primary Target Inhibitor->VEGFR2 Off-Target

References

A Comparative Guide to 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Analytical standards are the cornerstones of these evaluations, providing a benchmark against which samples are measured. This guide offers an in-depth technical comparison of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as an analytical standard, juxtaposing its performance with viable alternatives, and providing the experimental framework for its effective utilization.

The Critical Role of Analytical Standards in Pharmaceutical Analysis

Analytical reference standards are highly characterized materials used to confirm the identity, purity, and strength of drug substances and products.[1] Their reliability is fundamental to the accuracy and reproducibility of analytical data, underpinning regulatory compliance and ensuring patient safety. An ideal analytical standard exhibits high purity, stability, and is readily soluble in common analytical solvents. It should also be suitable for use in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), the workhorse of the pharmaceutical industry.

Physicochemical Profile of this compound

This compound is a substituted benzonitrile derivative, a class of compounds that are pivotal building blocks in the synthesis of a vast array of pharmaceuticals.[2] Its hydrochloride salt form is intentionally designed to enhance its aqueous solubility and stability, which are advantageous properties for an analytical standard.[3][4]

Comparative Analysis: 4-Amino-2-chloro-3-methylbenzonitrile HCl vs. Alternative Standards

The selection of an appropriate analytical standard is contingent on the specific analytical needs and the chemical nature of the substance being tested. Here, we compare this compound with two structurally related and commercially available alternatives: 4-Amino-3-chlorobenzonitrile and 2-Amino-5-bromobenzonitrile.

Table 1: Comparison of Physicochemical Properties of Selected Analytical Standards

Property4-Amino-2-chloro-3-methylbenzonitrile HCl4-Amino-3-chlorobenzonitrile2-Amino-5-bromobenzonitrile
Molecular Formula C₈H₈Cl₂N₂[2]C₇H₅ClN₂[5]C₇H₅BrN₂[6]
Molecular Weight 203.07 g/mol [2]152.58 g/mol [5]197.03 g/mol [7]
Form Solid[8]Powder to crystal[5]Crystalline Powder[7]
Melting Point Not readily available102-105 °C[5][9]96-100 °C[6][7]
Solubility Enhanced aqueous solubility due to HCl salt[3][10]Soluble in Methanol[5][9]Soluble in Methanol[6][7][11]
Purity (Typical) >95%[8]>98% (GC)[8]>98% (GC)[6]

Discussion of Comparative Advantages:

  • This compound offers the distinct advantage of being a hydrochloride salt, which generally improves its solubility in aqueous mobile phases used in reversed-phase HPLC.[3][4] This can lead to better peak shape and reproducibility. The presence of both chloro and methyl substituents provides a unique chromatographic behavior that can be beneficial for separating it from closely related impurities.

  • 4-Amino-3-chlorobenzonitrile is a close structural isomer and a potential impurity in the synthesis of related compounds.[5] Its availability as a high-purity standard is valuable for impurity profiling and method validation.[5][9] However, its free base form might exhibit lower aqueous solubility compared to the hydrochloride salt.

  • 2-Amino-5-bromobenzonitrile introduces a bromo-substituent, which significantly alters its polarity and UV absorption characteristics.[6][7] This can be advantageous in developing highly selective HPLC methods, particularly when dealing with complex sample matrices. Its high purity and crystalline form make it a reliable calibrant.[7]

Experimental Protocol: Comparative Purity Analysis by Stability-Indicating HPLC

To objectively assess the performance of these standards, a stability-indicating HPLC method is proposed. Such a method is designed to separate the main compound from its potential degradation products, which is crucial for evaluating the stability of a standard.[12][13][14][15]

Rationale for Method Development

The choice of a reversed-phase C18 column is based on its versatility and broad applicability for separating moderately polar aromatic compounds.[16] A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer is selected to ensure the effective separation of the parent compounds from any potential impurities or degradants, which may have different polarities.[17] The acidic pH of the mobile phase helps to suppress the ionization of the amino groups, leading to better peak shapes.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical Standards: this compound, 4-Amino-3-chlorobenzonitrile, and 2-Amino-5-bromobenzonitrile.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh about 25 mg of each analytical standard and dissolve in 25 mL of diluent.

  • Working Standard Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection PDA at 254 nm
Gradient Program Time (min)
0
15
20
22
25
Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on this compound.[12][13][14][15][18]

  • Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 1 M HCl and heat at 80°C for 2 hours. Neutralize with 1 M NaOH.

  • Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 1 M NaOH and heat at 80°C for 2 hours. Neutralize with 1 M HCl.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid standard to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

After degradation, dilute the samples appropriately with the diluent and analyze by HPLC. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualization of Experimental Workflow and Comparative Structures

G cluster_standards Analytical Standards cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A 4-Amino-2-chloro-3-methylbenzonitrile HCl D Weighing & Dissolution in Diluent A->D B 4-Amino-3-chlorobenzonitrile B->D C 2-Amino-5-bromobenzonitrile C->D E Preparation of Working Standard Solutions D->E F Injection into HPLC System E->F G Separation on C18 Column F->G H PDA Detection at 254 nm G->H I Chromatogram Acquisition H->I J Peak Integration & Purity Calculation I->J K Comparative Performance Evaluation J->K

Caption: Experimental workflow for the comparative HPLC analysis.

Caption: Chemical structures of the compared analytical standards.

Conclusion

This compound serves as a robust and reliable analytical standard for applications in pharmaceutical analysis. Its hydrochloride form offers enhanced solubility, a critical attribute for reproducible chromatographic analysis. While 4-Amino-3-chlorobenzonitrile and 2-Amino-5-bromobenzonitrile are also high-purity alternatives with their own unique advantages in terms of impurity profiling and chromatographic selectivity, the subject of this guide presents a well-rounded profile for routine quality control and method development. The choice of standard will ultimately depend on the specific requirements of the analytical method and the impurity profile of the drug substance . The provided experimental protocol offers a solid foundation for the comparative evaluation and effective implementation of these standards in a laboratory setting.

References

A Comparative Guide to the Synthetic Routes of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a key building block in medicinal chemistry and drug development, valued for its specific substitution pattern on the benzonitrile scaffold.[1][2] The strategic placement of its functional groups—an amine, a chloro group, a methyl group, and a nitrile—makes it a versatile intermediate for synthesizing complex heterocyclic systems and active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 4-Amino-2-chloro-3-methylbenzonitrile, culminating in its hydrochloride salt. We will dissect two prominent and mechanistically distinct pathways: the classical Nitro-Reduction Pathway and the modern Palladium-Catalyzed C-N Coupling Pathway . The analysis will focus on the underlying chemical logic, experimental feasibility, and a quantitative comparison of performance metrics to empower researchers in making informed decisions for their specific applications.

Route A: The Nitro-Reduction Pathway

This classical approach is a robust and time-tested method that relies on the well-established chemistry of aromatic nitration and subsequent reduction. The core strategy involves introducing a nitro group as a masked form of the final amine. This is strategically advantageous as the strongly deactivating, meta-directing nature of the nitro group can influence the regioselectivity of other transformations, while the final reduction to the highly activating amino group is typically a clean, high-yielding step.

The logical precursor for this route is 2-chloro-3-methylbenzonitrile . The synthesis proceeds via two key transformations:

  • Electrophilic Aromatic Substitution (Nitration): 2-chloro-3-methylbenzonitrile is nitrated to introduce a nitro group at the C4 position, yielding 2-chloro-3-methyl-4-nitrobenzonitrile. The regioselectivity is governed by the directing effects of the existing substituents. The chloro and methyl groups are ortho-, para-directing, while the nitrile group is meta-directing. The C4 position is para to the chloro group and meta to the nitrile group, making it the favored site of nitration.

  • Chemoselective Reduction: The nitro group of the intermediate is selectively reduced to a primary amine. This transformation must be performed without affecting the nitrile or chloro functionalities. Common reducing agents for this step include stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.[3]

Logical Workflow for the Nitro-Reduction Pathway

cluster_0 Route A: Nitro-Reduction Pathway A 2-Chloro-3-methylbenzonitrile B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Chloro-3-methyl-4-nitrobenzonitrile B->C D Reduction (e.g., SnCl₂/HCl) C->D Step 2 E 4-Amino-2-chloro-3-methylbenzonitrile D->E

Caption: Workflow for the Nitro-Reduction synthesis route.

Experimental Protocol: Reduction of 2-chloro-4-nitrobenzonitrile (Adapted from patent literature)

This protocol is adapted from a general procedure for the reduction of a substituted nitrobenzonitrile and serves as a representative example for the final step of Route A.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) in concentrated hydrochloric acid.

  • Addition: Cool the solution to approximately 20°C. Add 2-chloro-3-methyl-4-nitrobenzonitrile (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 30°C by using an external cooling bath.

  • Reaction: After the addition is complete, stir the resulting slurry vigorously at room temperature for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath to maintain a temperature around 25°C. This will precipitate the tin salts and liberate the free amine.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure 4-Amino-2-chloro-3-methylbenzonitrile free base.

Route B: The Palladium-Catalyzed C-N Coupling Pathway

This modern approach leverages the power of transition-metal catalysis, specifically the Buchwald-Hartwig amination, to construct the final C-N bond.[4][5] This reaction has revolutionized aromatic amine synthesis due to its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to classical methods.[6]

The strategy begins with a di-halogenated precursor, 2,4-dichloro-3-methylbenzonitrile . The key transformation is a regioselective amination at the C4 position.

  • Precursor Synthesis: The starting material, 2,4-dichloro-3-methylbenzonitrile, can be synthesized from 2,4-dichloro-3-methylaniline via a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[7][8]

  • Buchwald-Hartwig Amination: The C4-Cl bond is selectively coupled with an ammonia surrogate. The C4 position is generally more reactive toward palladium-catalyzed amination than the sterically hindered C2 position. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos) that facilitates the catalytic cycle, and a strong base (e.g., NaOtBu, K₃PO₄).[9] Direct amination using ammonia gas is possible but often requires high pressure and temperature; therefore, ammonia equivalents like benzophenone imine are sometimes used, followed by a simple hydrolysis step.

Logical Workflow for the Pd-Catalyzed Pathway

cluster_1 Route B: Buchwald-Hartwig Pathway F 2,4-Dichloro-3-methylaniline G Sandmeyer Cyanation (NaNO₂, HCl, then CuCN) F->G Precursor Synthesis H 2,4-Dichloro-3-methylbenzonitrile G->H I Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source) H->I Key C-N Coupling J 4-Amino-2-chloro-3-methylbenzonitrile I->J

References

Efficacy of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride versus other selective androgen receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel Selective Androgen Receptor Modulators (SARMs). As "4-Amino-2-chloro-3-methylbenzonitrile hydrochloride" is not a recognized SARM within the scientific literature, this document will establish a robust methodology for assessing any novel compound against well-characterized SARMs such as Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD140. This approach ensures a scientifically rigorous comparison and provides the necessary context for drug development professionals.

The core principle of a SARM is to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, without the undesirable androgenic side effects on tissues like the prostate and skin. The ultimate goal is to identify compounds with a high anabolic-to-androgenic ratio.

Foundational In Vitro Characterization: The First Filter

The initial assessment of a potential SARM begins with in vitro assays to determine its fundamental interaction with the androgen receptor (AR). These assays are critical for establishing a compound's potency and mechanism of action before proceeding to more complex and resource-intensive in vivo studies.

A fundamental prerequisite for any SARM is its ability to bind to the androgen receptor. A competitive binding assay is the gold standard for this determination. This assay quantifies the affinity of a test compound for the AR by measuring its ability to displace a radiolabeled androgen, such as [³H]-mibolerone.

Experimental Protocol: Competitive Androgen Receptor Binding Assay

  • Preparation of AR Source: Utilize a cell line engineered to overexpress the human androgen receptor (e.g., LNCaP or HEK293 cells stably transfected with the AR gene). Alternatively, purified recombinant human AR protein can be used.

  • Assay Buffer: Prepare a suitable binding buffer, typically containing Tris-HCl, EDTA, and protease inhibitors to maintain protein integrity.

  • Competition Reaction: In a multi-well plate, combine the AR source, a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-mibolerone), and varying concentrations of the unlabeled test compound (e.g., the novel SARM, Ostarine, LGD-4033).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the protein-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Comparative Androgen Receptor Binding Affinities of Reference SARMs

CompoundKi (nM)
Ostarine (MK-2866)3.8 - 5.9
Ligandrol (LGD-4033)~1.0
RAD140~7.0
Dihydrotestosterone (DHT)~0.25

Note: Ki values can vary slightly between different studies and assay conditions.

Once binding is confirmed, the next crucial step is to determine if the compound acts as an agonist, antagonist, or is inactive at the androgen receptor. This is typically assessed using a reporter gene assay.

Experimental Protocol: AR Reporter Gene Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., HEK293 or CV-1) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).

  • Compound Treatment: Plate the transfected cells and treat them with a range of concentrations of the test compound. Include a known agonist (e.g., DHT) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the positive control) can be determined.

Workflow for In Vitro Characterization

cluster_0 In Vitro Evaluation A Novel Compound Synthesis & Purification B AR Competitive Binding Assay A->B C Determine Ki (Binding Affinity) B->C D AR Reporter Gene Assay C->D If potent binder E Determine EC50 & Emax (Functional Activity) D->E F Decision: Proceed to In Vivo? E->F If potent agonist

Caption: Workflow for the initial in vitro screening of a novel SARM.

In Vivo Efficacy and Selectivity: The Hershberger Assay

The definitive preclinical assay for evaluating the efficacy and selectivity of a SARM is the Hershberger assay. This in vivo model, typically conducted in orchidectomized (castrated) rats, allows for the simultaneous assessment of a compound's anabolic effects on muscle and its androgenic effects on tissues like the prostate.

Experimental Protocol: The Hershberger Assay in Orchidectomized Rats

  • Animal Model: Use juvenile male rats. Perform bilateral orchidectomy to remove the endogenous source of androgens. Allow the animals to recover and for androgen-sensitive tissues to regress (typically 7-14 days).

  • Dosing: Randomly assign the animals to treatment groups: a vehicle control, a positive control (e.g., testosterone propionate), and several dose levels of the test SARM(s). Administer the compounds daily for a set period (e.g., 10-14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues. Anabolic activity is primarily assessed by the weight of the levator ani muscle. Androgenic activity is assessed by the weights of the ventral prostate and seminal vesicles.

  • Data Analysis: For each compound, calculate the mean tissue weights for each dose group. The data is analyzed to determine the dose-dependent effects on both anabolic and androgenic tissues. The anabolic-to-androgenic ratio can be calculated by comparing the dose required to produce a certain level of muscle growth versus the dose required to produce a comparable increase in prostate weight.

Table 2: Comparative In Vivo Activity of Reference SARMs in the Hershberger Assay

CompoundAnabolic Activity (Levator Ani)Androgenic Activity (Ventral Prostate)Tissue Selectivity
Testosterone PropionateHighHighLow (Benchmark)
Ostarine (MK-2866)ModerateVery LowHigh
Ligandrol (LGD-4033)HighLowHigh
RAD140Very HighLowVery High

Signaling Pathway of Androgen Receptor Activation

The mechanism of action for all SARMs is through the activation of the androgen receptor. Understanding this pathway is crucial for interpreting experimental results.

Androgen Receptor Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_nuc->ARE Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE mRNA mRNA Transcription->mRNA Protein Tissue-Specific Proteins (e.g., Muscle Growth) mRNA->Protein Translation

A Guide to Reproducible Synthesis: Navigating Experimental Nuances with 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the path from a synthetic scheme to a final, pure compound is paved with challenges, chief among them being the reproducibility of experimental results. This guide offers an in-depth technical analysis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key building block in the synthesis of various pharmaceutically active compounds, including potent Wee1 kinase inhibitors. We will dissect the factors that govern the success and reproducibility of reactions involving this substrate, provide a comparative analysis with a common alternative, and present a detailed, validated protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

The Starting Block: Why Purity and Substrate Characteristics Matter

The journey to a reproducible experiment begins long before the first reagent is weighed. The intrinsic properties and purity of your starting materials are the foundation upon which a successful and repeatable synthesis is built. This compound (CAS: 127049-14-1) is a substituted aniline derivative with functionalities that present both opportunities and challenges in synthesis.

Key Physicochemical Properties and Their Impact on Reproducibility:

PropertyValueImplication for Experimental Reproducibility
Molecular Formula C8H8Cl2N2The hydrochloride salt improves stability and handling but requires neutralization or careful base selection in some reactions.
Molecular Weight 203.07 g/mol Precise molar calculations are fundamental for stoichiometric control, directly impacting yield and impurity profiles.
Appearance Off-white to light yellow crystalline powderColor variations can be indicative of impurities, which may interfere with catalysis or lead to side reactions.
Purity (Typical) ≥98% (by HPLC)The nature and percentage of impurities can introduce significant variability, affecting reaction kinetics and final product purity.

The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the same aromatic ring creates a unique electronic environment. Furthermore, the chloro-substituent, while often more cost-effective than its bromo- or iodo- counterparts, presents a higher activation barrier for common cross-coupling reactions. The hydrochloride form, while beneficial for stability, necessitates careful consideration of the base used in subsequent reactions to ensure the free amine is available for reaction.

Strategic Synthesis: A Comparative Look at a Bromo-Alternative

In the realm of cross-coupling reactions, the choice of the halogen on the aromatic ring is a critical decision that balances reactivity, cost, and availability. A common alternative to 4-Amino-2-chloro-3-methylbenzonitrile is its bromo-analog, 4-Amino-2-bromo-3-methylbenzonitrile.

Feature4-Amino-2-chloro-3-methylbenzonitrile HCl4-Amino-2-bromo-3-methylbenzonitrile
Reactivity in Cross-Coupling The C-Cl bond is stronger, requiring more active catalysts and often harsher reaction conditions for oxidative addition.The weaker C-Br bond leads to a lower activation energy for oxidative addition, resulting in faster and often more efficient reactions under milder conditions.
Catalyst Selection Often necessitates the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve good yields.Can often be effectively coupled using more traditional and less expensive palladium catalysts, such as those with triphenylphosphine ligands.
Cost and Availability Generally more economical and available from a wider range of suppliers.Typically more expensive and may have a more limited supplier base.
Potential Side Reactions Slower reaction rates can sometimes lead to longer reaction times and potential for degradation of sensitive functional groups.Higher reactivity can sometimes lead to a greater propensity for side reactions, such as homocoupling, if the reaction is not carefully controlled.

The decision to use the chloro- or bromo-derivative is a classic process chemistry dilemma. For early-stage discovery where speed and yield are paramount, the bromo-analog is often favored. However, for large-scale synthesis where cost is a major driver, the development of a robust and reproducible process with the chloro-analog is often a key objective.

A Blueprint for Success: Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Reproducibility is born from meticulous attention to detail. The following protocol for a Suzuki-Miyaura cross-coupling reaction is designed to be a self-validating system, with explanations for each critical step. This reaction is a common transformation for this class of compounds in the synthesis of complex molecules.

Experimental Protocol

Materials:

  • This compound (≥98% purity)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K3PO4), finely ground (3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and finely ground potassium phosphate (3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with inert gas three times. This is a critical step to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The use of degassed solvents is crucial to maintain the catalytic activity of the Pd(0) species formed in situ.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality and Trustworthiness in the Protocol
  • Why a Buchwald Ligand (SPhos)? The electron-rich and sterically hindered nature of the aniline substrate, coupled with the relative inertness of the C-Cl bond, necessitates a highly active catalyst system. Buchwald ligands like SPhos are designed to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

  • The Role of the Base (K3PO4): A strong, non-nucleophilic base is required to both neutralize the hydrochloride salt and to facilitate the transmetalation step of the catalytic cycle. Finely grinding the base increases its surface area and reactivity.

  • Degassing – A Non-Negotiable Step: The active Pd(0) catalyst is highly susceptible to oxidation, which leads to catalyst deactivation and irreproducible results. Thoroughly degassing all solvents and maintaining an inert atmosphere throughout the reaction is paramount.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification start High-Purity Starting Materials inert_atm Establish Inert Atmosphere start->inert_atm degas_solvents Degas Solvents inert_atm->degas_solvents add_reagents Add Reactants, Base, Catalyst, and Ligand degas_solvents->add_reagents add_solvents Add Degassed Solvents add_reagents->add_solvents heat_stir Heat and Stir add_solvents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Reproducible High-Purity Product characterize->end

Caption: A streamlined workflow for achieving reproducible Suzuki-Miyaura cross-coupling reactions.

Troubleshooting and Ensuring Scientific Integrity

Even with a robust protocol, challenges can arise. Below is a table outlining common issues encountered in Suzuki-Miyaura couplings of electron-rich aryl chlorides and how to address them in a data-driven manner.

IssuePotential CauseData-Driven Troubleshooting Strategy
Low or No Conversion - Inactive Catalyst- Insufficiently Degassed System- Poor Quality Base- Screen alternative palladium pre-catalysts and ligands.- Re-evaluate the degassing procedure; consider freeze-pump-thaw cycles.- Use a freshly opened, finely ground base, or consider an alternative like Cs2CO3.
Significant Side Product Formation (e.g., Homocoupling) - Reaction Temperature Too High- Presence of Oxygen- Lower the reaction temperature in increments of 10 °C and monitor the product/side-product ratio by LC-MS.- Ensure a rigorously inert atmosphere throughout the reaction.
Inconsistent Yields Between Batches - Variability in Starting Material Purity- Inconsistent Reaction Setup- Analyze each new batch of starting material by HPLC to confirm purity.- Standardize all reaction parameters, including stirring rate and heating method.

Conclusion: The Path to Reliable and Authoritative Results

The reproducibility of experimental outcomes with this compound is not a matter of chance, but a direct result of a deep understanding of the substrate's properties, a rational choice of reaction conditions, and meticulous execution. By embracing the principles of scientific integrity outlined in this guide—from the critical evaluation of starting materials to the systematic troubleshooting of unexpected results—researchers can build a foundation of trust in their synthetic work. This commitment to excellence is the cornerstone of efficient drug discovery and the advancement of chemical science.

Navigating the Uncharted Territory of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Assessment of a Chemical Intermediate in the Absence of Direct Performance Benchmarks

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that influences the trajectory of a research program. This guide addresses 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a compound often encountered in chemical catalogs. However, a comprehensive review of publicly available scientific literature and supplier application notes reveals a significant gap: there is currently no published data detailing its specific biological activity or performance in established assays.

This guide, therefore, takes a different approach. Instead of a direct performance comparison, which is not feasible due to the lack of data, we will provide a framework for how a researcher might approach the evaluation of this compound. We will explore the broader context of substituted aminobenzonitriles, outline potential avenues for investigation, and present a hypothetical workflow for its characterization.

The Landscape of Substituted Aminobenzonitriles: A Starting Point for Inquiry

Substituted aminobenzonitriles are a well-established class of chemical intermediates. Their utility lies in their versatile reactivity, primarily as precursors for the synthesis of a wide array of heterocyclic compounds. These resulting molecules have diverse biological activities, with a notable application in the development of kinase inhibitors.

A key consideration for any substituted aminobenzonitrile is how the specific substitution pattern on the benzene ring influences its chemical reactivity and the properties of the resulting derivatives. In the case of this compound, the positions of the amino, chloro, and methyl groups will dictate its electronic and steric properties, thereby affecting its role as a synthon.

Conceptual Workflow for Evaluating this compound

In the absence of existing data, a researcher would need to embark on a systematic evaluation to determine the potential applications of this compound. The following workflow outlines a logical progression of experiments.

Caption: A conceptual workflow for the systematic evaluation of a chemical intermediate with unknown biological activity.

Experimental Protocols: A Hypothetical Approach

Should a researcher decide to investigate the potential of this compound, the following protocols for initial characterization would be fundamental.

Protocol 1: Purity and Identity Confirmation via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To confirm the purity and verify the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Analyze the chromatogram for a single major peak, indicating purity. The mass spectrum should show a prominent ion corresponding to the expected molecular weight of the free base (C₈H₇ClN₂).

Protocol 2: General Cell Viability Assay (MTT Assay)

Objective: To perform a preliminary screen for cytotoxic effects against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.

Comparative Landscape: Structural Analogs

While no direct alternatives for this compound in a specific application can be named, a comparative analysis would logically begin with commercially available, structurally related aminobenzonitriles. The table below presents a hypothetical comparison of key physicochemical properties that would be relevant for a medicinal chemist.

CompoundMolecular Weight ( g/mol )cLogP (Predicted)Polar Surface Area (Ų)Key Structural Differences
4-Amino-2-chloro-3-methylbenzonitrile 166.612.539.2Methyl group at position 3
4-Amino-2-chlorobenzonitrile152.582.139.2Lacks methyl group
4-Amino-3-chlorobenzonitrile152.582.139.2Chloro group at position 3
4-Amino-3-methylbenzonitrile132.161.839.2Lacks chloro group

Note: cLogP and Polar Surface Area values are estimates and would need to be experimentally verified.

Conclusion: A Call for Data

This compound represents a chemical entity with untapped potential. Its structural features suggest it could be a valuable building block in the synthesis of novel compounds with biological activity. However, the absence of published performance data makes it impossible to provide a direct comparative guide at this time. The scientific community is encouraged to investigate such commercially available yet under-characterized compounds and to publish their findings to enrich the collective knowledge base and accelerate drug discovery efforts. Until such data becomes available, researchers must rely on systematic, in-house evaluation to determine the utility of this and similar chemical intermediates.

A Comparative Guide to Structural Analogs of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. Given the prevalence of substituted aminobenzonitrile scaffolds in modern medicinal chemistry, particularly as kinase inhibitors, this document will use a hypothetical tyrosine kinase target to illustrate the principles of designing, synthesizing, and evaluating a focused library of analogs. The methodologies and rationale presented herein are grounded in established principles of drug discovery and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Aminobenzonitrile Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The substituted aniline moiety is a well-established "hinge-binder" in numerous kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can modulate the physicochemical properties of a molecule to enhance its drug-like characteristics.[3][4]

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs suggest a high probability of activity as a kinase inhibitor. Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[5][6] This guide will therefore proceed with the hypothesis that this compound is an inhibitor of a representative tyrosine kinase, for example, a member of the Src family of kinases, which are implicated in cancer cell proliferation and survival.

Designing a Focused Analog Library for SAR Studies

A systematic SAR study involves the synthesis and evaluation of a library of compounds where specific parts of the lead molecule are modified to probe their importance for biological activity. For 4-Amino-2-chloro-3-methylbenzonitrile, we will consider modifications at four key positions: the amino group (R1), the chloro group (R2), the methyl group (R3), and the nitrile group (R4).

Table 1: Proposed Structural Analogs of 4-Amino-2-chloro-3-methylbenzonitrile for SAR Studies
Compound IDR1 (Position 4)R2 (Position 2)R3 (Position 3)R4 (Position 1)Rationale for Modification
Lead Compound -NH₂-Cl-CH₃-CNStarting point for SAR exploration.
Analog 1a -NHCH₃-Cl-CH₃-CNProbing the effect of N-alkylation on hinge-binding.
Analog 1b -N(CH₃)₂-Cl-CH₃-CNAssessing the impact of steric bulk at the amino group.
Analog 1c -NHC(O)CH₃-Cl-CH₃-CNEvaluating the effect of an amide substituent.
Analog 2a -NH₂-F-CH₃-CNInvestigating the influence of halogen size and electronegativity.
Analog 2b -NH₂-Br-CH₃-CNFurther exploration of the halogen effect.
Analog 2c -NH₂-H-CH₃-CNDetermining the necessity of a halogen at this position.
Analog 3a -NH₂-Cl-H-CNAssessing the contribution of the methyl group to potency.
Analog 3b -NH₂-Cl-CH₂CH₃-CNExploring the impact of a larger alkyl group.
Analog 3c -NH₂-Cl-CF₃-CNEvaluating the effect of a strongly electron-withdrawing group.[7]
Analog 4a -NH₂-Cl-CH₃-C(O)NH₂Bioisosteric replacement of the nitrile with a primary amide.[8]
Analog 4b -NH₂-Cl-CH₃-tetrazoleInvestigating a common nitrile bioisostere.[9]
Analog 4c -NH₂-Cl-CH₃-C(O)OHAssessing the impact of a carboxylic acid group.

Synthetic Strategies for Analog Preparation

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. The following provides a general overview of potential synthetic routes.

General Synthesis of Substituted 4-Aminobenzonitriles

The synthesis of many of the proposed analogs will likely start from a common intermediate, such as a substituted nitrobenzene, which can then be elaborated.

A Substituted Nitrobenzene B Reduction of Nitro Group A->B e.g., SnCl₂, HCl C Substituted Aniline B->C D Introduction of Nitrile Group C->D Sandmeyer Reaction or Pd-catalyzed cyanation F Functional Group Interconversion C->F e.g., N-alkylation, acylation E Target Analog D->E F->D cluster_0 SAR Summary R1 R1 (Amino Group) - Mono-alkylation tolerated - Di-alkylation detrimental R2 R2 (Halogen) - Cl or F preferred - Removal is unfavorable R3 R3 (Alkyl Group) - Small alkyl or CF₃ beneficial R4 R4 (Nitrile Group) - Important for activity - Tetrazole is a possible bioisostere Lead Lead Compound 4-Amino-2-chloro-3-methylbenzonitrile Lead->R1 Lead->R2 Lead->R3 Lead->R4

References

Verifying the Molecular Identity and Purity of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

<

In the realms of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor and regulatory compliance.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (C₈H₈ClN₂·HCl), a key intermediate in various synthetic pathways. We will delve into the principles and practical applications of elemental analysis as a primary tool for identity and purity verification, while also exploring complementary spectroscopic and chromatographic techniques that offer a more holistic analytical profile.

The Critical Role of Elemental Analysis

Elemental analysis (EA) is a robust quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[3][4] For a synthesized compound such as this compound, EA serves as a crucial gatekeeper, confirming that the empirical formula aligns with the theoretical composition.[5]

Theoretical Composition of this compound

The molecular formula for this compound is C₈H₈Cl₂N₂. To confirm the identity and purity of a synthesized batch, the experimentally determined elemental percentages should closely match the calculated theoretical values.

Molecular Formula: C₈H₇ClN₂·HCl Molecular Weight: 203.07 g/mol [6]

Table 1: Theoretical Elemental Composition

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01896.0847.32
Hydrogen (H)1.0188.083.98
Chlorine (Cl)35.45270.9034.91
Nitrogen (N)14.01228.0213.79

The accepted deviation for elemental analysis results is typically within ±0.4% of the calculated values for a compound to be considered pure for publication and many regulatory purposes.[7][8]

Experimental Protocol: Combustion Analysis

The most prevalent method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[4]

Principle: A small, precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, such as thermal conductivity or infrared spectroscopy.[9] Halogens are typically determined through methods like Schöniger oxidation or other combustion techniques followed by titration.[3]

Step-by-Step Methodology:

  • Sample Preparation: The sample must be meticulously dried to remove any residual solvents or moisture, which can significantly skew the hydrogen and oxygen (if measured) percentages. The sample should be homogenous.

  • Instrument Calibration: The elemental analyzer is calibrated using certified reference materials with known elemental compositions. This step is critical for ensuring the accuracy of the results.

  • Combustion: A few milligrams of the sample are weighed into a tin or silver capsule and introduced into the combustion furnace (typically at ~900-1000°C).

  • Gas Separation and Detection: The combustion products are passed through a series of absorbent traps and chromatographic columns to separate the gases. The amount of each gas is then measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Causality in Experimental Choices: The choice of a high-temperature combustion in a pure oxygen stream ensures the complete conversion of the sample to its elemental oxides. The subsequent separation and detection steps are designed for high precision and accuracy, providing a reliable quantitative measure of the elemental composition.

A Multi-faceted Approach: Orthogonal Analytical Techniques

While elemental analysis is a powerful tool for confirming empirical formulas, it does not provide information about the specific arrangement of atoms or the presence of isomeric impurities.[3] Therefore, a comprehensive characterization relies on a suite of orthogonal (complementary) analytical methods.[10]

dot digraph "Analytical Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Comparative Analytical Workflow"

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure of a compound.[11] It is a cornerstone technique for the structural elucidation of organic molecules.[12]

Experimental Insights:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the unambiguous assignment of the molecular structure.

For 4-Amino-2-chloro-3-methylbenzonitrile, ¹H NMR would be expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts and coupling patterns consistent with the proposed structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[13] It is an extremely sensitive technique that can provide the molecular weight of a compound with high accuracy.[14]

Experimental Insights:

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of a compound by measuring the exact mass to several decimal places.[14]

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the resulting pieces to provide structural information.[12]

For 4-Amino-2-chloro-3-methylbenzonitrile, HRMS would confirm the molecular weight of the free base (166.0298 g/mol ) and its characteristic isotopic pattern due to the presence of chlorine.[15]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[16] It is the workhorse for assessing the purity of pharmaceutical compounds.[17][18]

Experimental Insights:

  • Purity Assessment: By separating the main compound from any impurities, HPLC with a suitable detector (e.g., UV-Vis) can accurately determine the purity of the sample, often expressed as a percentage of the total peak area.[16]

  • Impurity Profiling: HPLC can be used to identify and quantify specific impurities, which is critical for regulatory submissions.[19]

A validated HPLC method would show a single major peak for 4-Amino-2-chloro-3-methylbenzonitrile, with any impurities appearing as smaller, well-resolved peaks. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.

Comparative Analysis of Techniques

The following table provides a comparative overview of the primary analytical techniques discussed.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedPrimary ApplicationStrengthsLimitations
Elemental Analysis Elemental composition (%)Identity & Purity ConfirmationQuantitative, highly accurate for elemental ratios.Provides no structural information.
NMR Spectroscopy Molecular structure, connectivityStructural ElucidationUnambiguous structure determination.Less sensitive than MS, can be complex to interpret.
Mass Spectrometry Molecular weight, molecular formulaMolecular Weight VerificationHigh sensitivity, accurate mass determination.[20]Isomers may not be distinguishable.
HPLC Purity, impurity profilePurity AssessmentHighly quantitative for purity, separates complex mixtures.[16]Requires a reference standard for absolute quantification.

dot digraph "Technique_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} "Key Information from Each Technique"

Conclusion: A Self-Validating System

The robust characterization of a chemical entity like this compound necessitates a multi-pronged analytical approach. Elemental analysis provides the foundational confirmation of the empirical formula and is a direct measure of purity in terms of elemental composition. However, to build a complete and trustworthy analytical package, it must be integrated with orthogonal techniques. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the molecular weight with high precision, and HPLC offers a highly accurate assessment of purity by separating the target compound from any process-related impurities or degradation products. Together, these methods create a self-validating system, ensuring the identity, purity, and quality of the compound for its intended application in research and drug development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

4-Amino-2-chloro-3-methylbenzonitrile and its analogs are classified as irritants.[1][2][3] A thorough understanding of the potential hazards is the foundation of safe handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Toxicity: Some related nitrile compounds are noted as toxic if swallowed or in contact with skin.[3][4]

This information dictates the necessity for stringent personal protective equipment (PPE) and handling protocols.

Table 1: Hazard Summary and GHS Pictograms
Hazard StatementGHS PictogramDescription
H315GHS07Causes skin irritation.[1]
H319GHS07Causes serious eye irritation.[1]
H335GHS07May cause respiratory irritation.[1]
H301/H311GHS06Toxic if swallowed / Toxic in contact with skin (based on related compounds).[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related activities, the correct PPE must be worn to prevent exposure.[1][2][3]

Table 2: Required Personal Protective Equipment
Body PartProtectionStandard
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]OSHA 29 CFR 1910.133 or EU EN166.[1]
Hands Appropriate protective gloves (e.g., nitrile rubber).Inspect gloves before use.
Body Protective clothing to prevent skin exposure.Launder contaminated clothing before reuse.[1][3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Use only in a well-ventilated area.[1][3]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is that it must be treated as hazardous waste.[5][6] Do not dispose of this chemical in household trash or down the drain.[1][2]

Pre-Disposal Checklist:
  • Consult Local Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Identify a Certified Waste Disposal Partner: The disposal must be conducted by an approved waste disposal plant.[1][2][4][7]

  • Gather Necessary Supplies:

    • Appropriate, labeled, and sealable waste container.

    • Spill containment materials (e.g., vermiculite, sand).[3]

    • All required PPE.

Step-by-Step Disposal Procedure:
  • Work in a Designated Area: All handling of the waste material should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Containment:

    • For solid waste, carefully sweep the material into a suitable, labeled container for disposal. Avoid generating dust.[2][3]

    • For solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable disposal container.[1]

  • Labeling: The waste container must be clearly and accurately labeled as hazardous waste, including the chemical name: "this compound".

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • The exterior of the container must be clean and free from contamination.[5]

    • Do not overfill the container; a filling level of less than 90% is recommended.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a certified hazardous waste disposal service.[1] The storage area should be secure and accessible only to authorized personnel.[1][3]

  • Decontamination: Thoroughly decontaminate all tools and surfaces that have come into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly after handling.[1][3]

Disposal Decision Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Containment cluster_final Final Disposal start Start: Need to Dispose of Chemical consult_regs Consult Local, State, & Federal Regulations start->consult_regs identify_disposer Identify Approved Waste Disposal Facility consult_regs->identify_disposer gather_ppe Gather Required PPE identify_disposer->gather_ppe work_area Work in Ventilated Area (Fume Hood) gather_ppe->work_area contain_waste Contain Waste in Labeled Container work_area->contain_waste decontaminate Decontaminate Surfaces & Tools contain_waste->decontaminate store_waste Store Securely in Designated Area decontaminate->store_waste transfer_waste Transfer to Approved Disposal Facility store_waste->transfer_waste end End: Compliant Disposal Complete transfer_waste->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:
  • Evacuate and Alert: Clear the area of all personnel and alert colleagues and the laboratory safety officer.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[1][3] Use sand, earth, or vermiculite to contain the spill.[3]

  • Clean-up: Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[3] Place all contaminated materials into a labeled hazardous waste container.[3]

  • Decontaminate: Decontaminate the spill area thoroughly.

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these guidelines, which are grounded in established safety protocols for hazardous chemicals, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always prioritize safety and when in doubt, consult with your institution's environmental health and safety department.

References

Navigating the Safe Handling of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these, 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride presents a unique set of handling and safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile

  • Toxic if swallowed. [3][4]

  • Harmful in contact with skin. [2][4]

  • Causing skin irritation. [1][4][5][6]

  • Causing serious eye irritation. [1][4][5][6][7]

  • Potentially causing respiratory irritation. [1][5]

Given these potential hazards, a stringent adherence to safety protocols is paramount. The hydrochloride salt form may also present an inhalation hazard if handled as a fine powder.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[8] The following PPE is mandatory when handling this compound in any form.

Hand Protection: The Critical Barrier

Chemical-resistant gloves are essential.[9] Nitrile gloves are an excellent first choice due to their broad resistance to a variety of chemicals, including solvents, oils, and acids.[10][11][12][13]

  • Selection: Opt for nitrile gloves with a minimum thickness of 4 mil for splash protection during low-volume handling. For extended duration tasks or when handling larger quantities, heavier-duty nitrile gauntlets are recommended.[14]

  • Integrity Check: Always inspect gloves for any signs of degradation, punctures, or tears before use.[15]

  • Donning and Doffing: Proper technique is crucial to prevent cross-contamination. Always remove gloves without touching the outer surface with bare hands and dispose of them immediately in a designated hazardous waste container.[2]

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for serious eye irritation necessitates robust eye and face protection.

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.[9]

  • Recommended Practice: For all procedures involving this compound, chemical safety goggles that form a seal around the eyes are strongly recommended.[6][7]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., weighing out large quantities, preparing concentrated solutions), a face shield should be worn in conjunction with safety goggles.[2]

Body Protection: Preventing Skin Contact

A laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing.[9]

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and is fully buttoned.

  • Fit: The coat should have long sleeves and fit properly to provide adequate coverage.[15]

  • Maintenance: Regularly launder lab coats separately from personal clothing to prevent secondary exposure.[3]

Respiratory Protection: Mitigating Inhalation Risks

Given the potential for respiratory irritation and the likelihood of handling the compound as a powder, respiratory protection is a key consideration.

  • Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood.[16][17][18] All weighing and initial dilutions of this compound should be performed within a fume hood.

  • When Respirators are Necessary: In situations where engineering controls are not feasible or may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[6][7] A filtering facepiece respirator (e.g., N95) may be appropriate for nuisance dust, but for higher-risk tasks, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used. A formal respiratory protection program, including fit testing and training, is essential when respirators are required.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.

Pre-Operational Checklist:
  • Review the (surrogate) SDS: Familiarize yourself with the hazard information for similar compounds.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[19]

  • Assemble all PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible that is appropriate for solid and dissolved forms of the compound.

Step-by-Step Handling Protocol:
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use a tared weigh boat or paper to avoid direct contact with the balance pan.

    • Handle with care to minimize the generation of airborne dust.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the process.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Properly dispose of all contaminated consumables, including gloves, weigh boats, and paper towels, in a labeled hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[15][18]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh papers, paper towels) in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Collect all solutions and rinsates in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[20]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1][6]

Spill Management and Decontamination

In the event of a spill, immediate and proper response is crucial to mitigate exposure and environmental contamination.[9]

Spill Response Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent dike.

  • Cleanup:

    • Solids: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

    • Liquids: Use an absorbent material to soak up the spill. Place the used absorbent into a sealed hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[21]

    • All materials used for decontamination should be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office, as required by your institution's policies.

Data at a Glance: PPE Recommendations

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Storage and Transport within Lab Nitrile GlovesSafety Glasses with Side ShieldsNot typically requiredLab Coat
Weighing (in fume hood) Nitrile GlovesChemical Safety GogglesUse of fume hood is primaryLab Coat
Solution Preparation Nitrile GlovesChemical Safety Goggles & Face ShieldUse of fume hood is primaryLab Coat
Small-Scale Reactions Nitrile GlovesChemical Safety GogglesUse of fume hood is primaryLab Coat
Spill Cleanup Heavy-duty Nitrile GlovesChemical Safety Goggles & Face ShieldNIOSH-approved respirator (as needed)Lab Coat

Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Task Involving This compound is_powder Is the material a powder or could dust be generated? start->is_powder fume_hood Work in a certified chemical fume hood is_powder->fume_hood Yes splash_risk Is there a risk of splashing? is_powder->splash_risk No weighing Weighing or handling of solid? fume_hood->splash_risk respirator Consider NIOSH-approved respirator (N95 or higher) fume_hood->respirator If hood is unavailable or insufficient goggles Wear Chemical Safety Goggles splash_risk->goggles No face_shield Wear a Face Shield in addition to goggles splash_risk->face_shield Yes gloves Wear Nitrile Gloves goggles->gloves face_shield->gloves lab_coat Wear a Lab Coat gloves->lab_coat end Proceed with Task lab_coat->end respirator->splash_risk

Caption: PPE selection workflow for handling this compound.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with this compound, fostering a safer research environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.